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2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine Documentation Hub

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  • Product: 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine
  • CAS: 89075-46-7

Core Science & Biosynthesis

Foundational

What is the chemical structure of 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine

An In-Depth Technical Guide on the Structural and Synthetic Profiling of 2-(3-Nitrophenyl)-3H-imidazo[4,5-c]pyridine Executive Summary The imidazo[4,5-c]pyridine scaffold represents a privileged pharmacophore in modern m...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Structural and Synthetic Profiling of 2-(3-Nitrophenyl)-3H-imidazo[4,5-c]pyridine

Executive Summary

The imidazo[4,5-c]pyridine scaffold represents a privileged pharmacophore in modern medicinal chemistry, primarily due to its structural isosterism with the 9H-purine system (often referred to as 3-deazapurines)[1]. Within this class, 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine serves as a critical intermediate and an active biological agent. By incorporating a highly electron-withdrawing 3-nitrophenyl moiety at the C2 position, this molecule exhibits unique physicochemical properties that make it highly relevant in the development of poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors[2], DNA-dependent protein kinase (DNA-PK) inhibitors[3], and novel antimicrobial agents[4].

This whitepaper provides a comprehensive analysis of its structural biology, a self-validating synthetic methodology, and its mechanistic pharmacological applications.

Structural Architecture & Physicochemical Profiling

Purine Isosterism and Tautomerism

The core of 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine consists of an imidazole ring fused to the c-face (bonds 3-4) of a pyridine ring[1]. This creates a highly planar, aromatic system capable of robust π−π stacking interactions within enzymatic binding pockets.

A critical feature of this scaffold is its annular tautomerism. In solution, the molecule exists in a dynamic equilibrium between the 1H and 3H tautomers. The nomenclature "3H" specifies the protonation at the N3 position, but the biological target's microenvironment ultimately dictates the preferred binding tautomer. The substitution of the C2 position with a 3-nitrophenyl group exerts a strong inductive and resonance electron-withdrawing effect, which lowers the pKa of the imidazole N-H, thereby enhancing its capacity to act as a hydrogen-bond donor[5].

Tautomerism T1 1H-imidazo[4,5-c]pyridine (N1 Protonated) T3 3H-imidazo[4,5-c]pyridine (N3 Protonated) T1->T3 Rapid Proton Transfer Pharm Pharmacophore Features - Purine Isostere - H-Bond Donor/Acceptor T1->Pharm Determines Binding T3->Pharm Determines Binding

Tautomeric equilibrium of the imidazo[4,5-c]pyridine core and its pharmacophore implications.

Rational Synthetic Design & Protocols

The most robust and scalable method for synthesizing 2-aryl-imidazo[4,5-c]pyridines is the oxidative cyclization of an aromatic aldehyde with an ortho-diamine[5]. As a Senior Application Scientist, I recommend the sodium metabisulfite ( Na2​S2​O5​ ) mediated pathway over harsh polyphosphoric acid (PPA) methods to ensure functional group tolerance and simplify downstream purification.

Step-by-Step Synthetic Methodology

Objective: Synthesis of 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine.

  • Step 1: Imine Condensation. Charge a round-bottom flask with 3,4-diaminopyridine (1.0 eq) and 3-nitrobenzaldehyde (1.05 eq). Suspend the reagents in anhydrous N,N-dimethylformamide (DMF). Causality: DMF is selected as the solvent due to its high boiling point and superior solvation capacity for rigid, planar heteroaromatics, ensuring a homogeneous reaction mixture.

  • Step 2: Oxidative Cyclization. Add sodium metabisulfite ( Na2​S2​O5​ , 1.2 eq) to the mixture. Heat the reaction to 120 °C under a nitrogen atmosphere for 12 hours. Causality: The initial condensation forms a transient Schiff base. Na2​S2​O5​ acts as a mild, controlled oxidant that facilitates the dehydrogenation of the intermediate imidazoline into the fully aromatic imidazo[4,5-c]pyridine[5]. This specifically prevents the over-oxidation of the pyridine nitrogen to an N-oxide, a common side reaction with stronger oxidants.

  • Step 3: Self-Validating Quench & Precipitation. Monitor the reaction via TLC (Dichloromethane:Methanol, 9:1). Upon consumption of the diamine, cool the mixture to room temperature and pour it slowly into vigorously stirred crushed ice/water. Causality: The sudden shift to a highly polar aqueous environment forces the hydrophobic product to precipitate. Unreacted polar starting materials and inorganic salts remain dissolved in the aqueous/DMF mother liquor.

  • Step 4: Isolation. Filter the crude solid under a vacuum, wash with cold distilled water, and recrystallize from hot ethanol. Causality: Ethanol recrystallization exploits the temperature-dependent solubility of the product, removing trace organic impurities and yielding the thermodynamically stable tautomer.

Synthesis SM1 3,4-Diaminopyridine Condense Condensation (DMF, 80°C) SM1->Condense SM2 3-Nitrobenzaldehyde SM2->Condense Imine Schiff Base Intermediate Condense->Imine -H2O Oxidation Oxidative Cyclization (Na2S2O5) Imine->Oxidation Product 2-(3-nitrophenyl)-3H- imidazo[4,5-c]pyridine Oxidation->Product Ring Closure

Step-by-step synthetic workflow for 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine via cyclization.

Analytical Validation (Data Presentation)

To verify the structural integrity of the synthesized compound, a multi-modal analytical approach is required. The table below summarizes the expected quantitative data for pure 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine.

Analytical TechniqueTarget Signal / ParameterStructural Correlation
1H NMR (DMSO-d6) δ 13.5 - 14.0 ppm (br s, 1H)Imidazole N-H. Broadness indicates rapid tautomeric exchange.
1H NMR (DMSO-d6) δ 8.9 - 9.1 ppm (s, 1H)Pyridine C4-H. Highly deshielded by the adjacent nitrogens.
1H NMR (DMSO-d6) δ 8.6 - 8.8 ppm (m, 1H)Phenyl C2'-H. Deshielded by the adjacent electron-withdrawing nitro group.
13C NMR (DMSO-d6) ~148.0 ppmC=N (C2 of the imidazopyridine ring).
LC-MS (ESI+) m/z 241.07 [M+H]+ Confirms the molecular weight of the protonated species (Exact mass: 240.06).
FT-IR (ATR) 1530 cm⁻¹, 1350 cm⁻¹Asymmetric and symmetric stretching of the −NO2​ group.

Pharmacological Relevance & Mechanistic Pathways

The 2-aryl-imidazo[4,5-c]pyridine scaffold is heavily utilized in modern drug discovery due to its ability to mimic the adenine ring of ATP and NAD+.

PARP-1 and DNA-PK Inhibition

Derivatives of imidazo[4,5-c]pyridine have been identified as potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1)[2] and DNA-dependent protein kinase (DNA-PK)[3]. In oncology, PARP-1 inhibitors bind to the catalytic domain of the enzyme, preventing the repair of single-strand DNA breaks. When combined with DNA-damaging agents (like temozolomide), this leads to double-strand breaks and subsequent synthetic lethality in cancer cells[2]. The 3-nitrophenyl group can be synthetically reduced to an amine, providing a vector for attaching solubilizing groups (e.g., piperidine derivatives) to optimize pharmacokinetic properties[2].

Antimycobacterial and Immunomodulatory Activity

Beyond oncology, novel imidazo[4,5-c]pyridine derivatives have demonstrated significant in vitro and in vivo antimycobacterial activity against Mycobacterium tuberculosis[4]. Furthermore, recent advancements have highlighted the scaffold's potential as Toll-like receptor 7 (TLR7) agonists, which activate immune cells within the tumor microenvironment to achieve systemic antitumor effects[6].

Pathway DNA_Damage DNA Double-Strand Breaks PARP1 PARP-1 / DNA-PK Activation DNA_Damage->PARP1 Repair DNA Repair & Cell Survival PARP1->Repair Mediates Apoptosis Synthetic Lethality Repair->Apoptosis Blocked by Inhibitor Inhibitor Imidazo[4,5-c]pyridine Inhibitor->PARP1 Competitive Inhibition

Mechanism of action for imidazo[4,5-c]pyridine derivatives targeting PARP-1/DNA-PK pathways.

Conclusion

2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine is a highly versatile building block in medicinal chemistry. Its robust synthesis via oxidative cyclization, combined with its purine-mimicking structural properties, makes it an ideal starting point for the development of targeted therapeutics ranging from PARP inhibitors to immunomodulators.

References

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science.

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules (PMC).

  • Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis. RSC Advances.

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry.

  • Discovery and SAR study of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) for the treatment of cancer. Bioorganic & Medicinal Chemistry.

  • Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer. ACS Medicinal Chemistry Letters / WIPO.

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthesis of 2-(3-Nitrophenyl)-3H-imidazo[4,5-c]pyridine

Executive Summary Imidazo[4,5-c]pyridines represent a privileged class of nitrogen-fused heterocycles, serving as critical bioisosteric replacements for purines and benzimidazoles in modern drug discovery[1]. Specificall...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Imidazo[4,5-c]pyridines represent a privileged class of nitrogen-fused heterocycles, serving as critical bioisosteric replacements for purines and benzimidazoles in modern drug discovery[1]. Specifically, 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine is a highly functionalized intermediate utilized in the development of kinase inhibitors, antimalarials, and antitubercular agents. The fusion of an electron-deficient pyridine ring with an amphoteric imidazole core, coupled with the strongly electron-withdrawing 3-nitrophenyl moiety, dictates its unique physicochemical behavior.

As a Senior Application Scientist, I have structured this guide to move beyond theoretical structures, providing field-proven insights into the causality of its chemical behavior and offering a self-validating synthetic protocol to accelerate lead optimization campaigns.

Structural and Physicochemical Properties

Tautomerism and Electronic Distribution

The compound exists in a dynamic tautomeric equilibrium between the 1H

  • and 3H -imidazo[4,5-c]pyridine forms. In the solid state, it typically crystallizes as a specific tautomer stabilized by intermolecular hydrogen bonding. However, in polar aprotic solvents, rapid proton exchange occurs. The presence of the 3-nitrophenyl group at the C2 position exerts strong −I (inductive) and −M (mesomeric) effects, delocalizing electron density away from the imidazopyridine core. This electronic pull significantly lowers the pKa of the imidazole N-H, making it markedly more acidic than the unsubstituted parent compound.
Solubility and Physical State

Due to its planar, rigid aromatic architecture and capacity for robust intermolecular hydrogen bonding, the compound exhibits high lattice energy. Consequently, it presents as a high-melting crystalline solid with poor solubility in water, dichloromethane, and diethyl ether. It is highly soluble in dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). The choice of DMSO-d6 for NMR characterization is not merely conventional; it is a strict requirement to disrupt the hydrogen-bonded lattice and achieve sufficient solution concentration.

Table 1: Key Physicochemical Parameters
ParameterValue / Description
Chemical Formula C₁₂H₈N₄O₂
Molecular Weight 240.22 g/mol
Physical Appearance Pale yellow to tan crystalline powder
Tautomeric Forms 1H -imidazo[4,5-c]pyridine 3H -imidazo[4,5-c]pyridine
Pyridine Nitrogen pKa ~5.5 (Basic, proton acceptor)
Imidazole NH pKa ~11.5 - 12.5 (Acidic, proton donor)
Primary Solvents DMSO, DMF, acidic/basic aqueous media

Chemical Reactivity and Downstream Applications

Regioselective N-Alkylation

A major bottleneck in the derivatization of imidazo[4,5-c]pyridines is the regioselective functionalization of the imidazole nitrogen[2]. Standard alkylation typically yields an intractable mixture of N1 and N3 isomers. The steric hindrance and electronic influence of the 3-nitrophenyl group can be leveraged to direct alkylation. To achieve high regioselectivity, researchers must utilize bulky bases (e.g., Cs₂CO₃) in specific solvent systems (like DMF) to kinetically favor the less sterically encumbered nitrogen.

Nitro Group Reduction

The 3-nitro group serves as a masked aniline. Catalytic hydrogenation (Pd/C, H₂) or chemical reduction (e.g., SnCl₂ / HCl) cleanly converts the nitro group to a primary amine[3]. This resulting amine acts as a critical nucleophilic handle for subsequent Buchwald-Hartwig aminations or amide couplings, generating libraries of active pharmaceutical ingredients[4].

Validated Experimental Protocol: Synthesis via Eaton's Reagent

Causality of Choice: Eaton's reagent acts simultaneously as a solvent, a Lewis acid, and a potent dehydrating agent. The methanesulfonic acid easily dissolves the basic pyridine precursors, while P₂O₅ activates the carboxylic acid for nucleophilic attack, driving the thermodynamic condensation at a much milder 100°C.

Step-by-Step Methodology:
  • Preparation: In a rigorously dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, charge 3,4-diaminopyridine (1.0 equivalent) and 3-nitrobenzoic acid (1.05 equivalents).

  • Activation: Add Eaton's reagent (approximately 5-10 mL per gram of starting material). Note: The reaction is exothermic upon mixing; add the reagent steadily.

  • Condensation & Cyclization: Heat the reaction mixture to 100°C under an inert nitrogen atmosphere for 12–16 hours. The reaction proceeds via a mono-acylated intermediate, followed by intramolecular cyclization and dehydration to form the imidazole ring[4].

  • Quenching: Cool the dark, viscous mixture to room temperature. Slowly pour the mixture into crushed ice with vigorous stirring to quench the P₂O₅ and precipitate the highly water-soluble mesylate salt of the product.

  • Self-Validating Isolation (Basification): Adjust the pH of the aqueous suspension to 8-9 using concentrated ammonium hydroxide (NH₄OH). Because the product is amphoteric, it will selectively precipitate out of the aqueous phase as the neutral free base at this specific pH. Critical Warning: Avoid over-basification (pH > 10), which will cause the product to re-dissolve due to the deprotonation of the acidic imidazole NH.

  • Filtration: Filter the resulting solid under vacuum, wash extensively with distilled water to remove residual inorganic salts, and dry in a vacuum oven at 60°C.

  • Purification: Recrystallize from ethanol/water to afford the pure 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine.

Mechanistic Pathway Visualization

SynthesisPathway N1 3,4-Diaminopyridine + 3-Nitrobenzoic Acid N2 Eaton's Reagent (P2O5 / MeSO3H) N1->N2 Mixing (Exothermic) N3 Mono-acylated Intermediate N2->N3 100°C, 16h Nucleophilic Attack N4 Cyclization (-H2O) N3->N4 Thermodynamic Dehydration N5 2-(3-Nitrophenyl)-3H- imidazo[4,5-c]pyridine N4->N5 Basification (pH 8-9) & Precipitation

Synthesis workflow of 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine via Eaton's reagent.

Analytical Characterization Standards

To ensure scientific integrity, the synthesized compound must be validated against the following spectral benchmarks. Deviations from these values indicate incomplete cyclization or regiochemical impurities.

  • ¹H NMR (DMSO-d6, 400 MHz): The imidazole NH typically appears as a broad singlet far downfield (>13.0 ppm) due to rapid exchange and hydrogen bonding. The pyridine C4 proton (adjacent to the bridgehead and pyridine nitrogen) is highly deshielded, appearing as a sharp singlet around 8.9-9.1 ppm. The 3-nitrophenyl protons display characteristic splitting, notably a downfield triplet (~8.8 ppm) for the proton flanked by the nitro and imidazopyridine groups.

  • ¹³C NMR (DMSO-d6, 100 MHz): Expect 12 distinct carbon signals. The C2 carbon of the imidazopyridine ring is typically observed around 150-155 ppm.

  • IR Spectroscopy (KBr pellet): Strong absorption bands at ~1530 cm⁻¹ and ~1350 cm⁻¹ confirm the asymmetric and symmetric stretching of the NO₂ group, respectively. A broad band from 3100-2800 cm⁻¹ indicates the hydrogen-bonded imidazole N-H stretch.

  • Mass Spectrometry (ESI-MS): The molecular ion peak [M+H]⁺ must be observed at m/z 241.08.

Sources

Foundational

Technical Whitepaper: Mechanism of Action of 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine Derivatives

Executive Summary The imidazo[4,5-c]pyridine scaffold is a highly privileged, purine-isosteric pharmacophore with profound applications in medicinal chemistry, ranging from neurodegenerative disease modulation[1] to targ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[4,5-c]pyridine scaffold is a highly privileged, purine-isosteric pharmacophore with profound applications in medicinal chemistry, ranging from neurodegenerative disease modulation[1] to targeted oncology[2]. Specifically, derivatives bearing a 2-(3-nitrophenyl) substitution exhibit a highly specific dual-modulatory profile. As a Senior Application Scientist, I approach the evaluation of these novel heterocyclic scaffolds by dissecting the thermodynamic and kinetic interactions at the molecular level. The electron-withdrawing nature of the nitro group, combined with the planar, hydrogen-bond-capable imidazopyridine core, drives high-affinity interactions within hydrophobic protein pockets. This whitepaper elucidates the core mechanisms of action—primarily microtubule destabilization via the colchicine binding site—and provides self-validating experimental frameworks for preclinical evaluation.

Structural Pharmacophore & SAR Dynamics

In rational drug design, the spatial orientation of electron density dictates target residence time and specificity. The efficacy of 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine derivatives is driven by two synergistic structural components:

  • The Imidazo[4,5-c]pyridine Core : As a bioisostere of purine, this bicyclic system readily intercalates into ATP-binding sites of kinases or the nucleotide-adjacent pockets of structural proteins. Its basic nitrogen atoms act as critical hydrogen-bond acceptors, anchoring the molecule within the target active site[3].

  • The 3-Nitrophenyl Moiety : The nitro group at the meta position acts as a strong electron-withdrawing group (EWG) via both inductive and resonance effects. This creates a localized dipole that enhances binding affinity in the hydrophobic pockets of target proteins through multipolar interactions and π-π stacking with aromatic residues[4].

Primary Mechanism of Action: Microtubule Destabilization

The most robustly validated mechanism for substituted imidazopyridines in oncology is the potent inhibition of tubulin polymerization[2].

Causality of Binding: The 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine derivatives bind to the colchicine site located at the interface of α- and β-tubulin heterodimers. The rigid planar structure of the imidazopyridine core mimics the trimethoxyphenyl ring of colchicine, while the 3-nitrophenyl group projects deeply into the hydrophobic sub-pocket, interacting favorably with residues such as Cys241 and Asn258.

Phenotypic Consequence: This steric occlusion prevents the curved tubulin heterodimer from adopting the straight conformation required for microtubule assembly. The resulting spindle disruption triggers the Spindle Assembly Checkpoint (SAC), leading to prolonged G2/M phase cell cycle arrest and subsequent apoptosis in rapidly dividing cancer cells, such as neuroblastoma[2].

MOA A 2-(3-nitrophenyl)-3H- imidazo[4,5-c]pyridine B Colchicine Binding Site (α/β-Tubulin Interface) A->B Hydrophobic & Dipole Interactions C Steric Hindrance & Conformational Change B->C Binding Induces D Inhibition of Tubulin Polymerization C->D Prevents Microtubule Growth E Spindle Assembly Checkpoint Activation D->E Cellular Response F G2/M Phase Arrest & Apoptosis E->F Terminal Phenotype

Fig 1: Mechanistic pathway of tubulin polymerization inhibition and subsequent cellular apoptosis.

Secondary Mechanisms: Antimicrobial & CNS Modulation

Beyond oncology, structurally related nitro-substituted imidazopyridines demonstrate potent antimicrobial properties, specifically as Decaprenylphosphoryl-β-D-ribofuranose 2'-epimerase (DprE1) inhibitors in Mycobacterium tuberculosis[5]. The mechanism relies on the nitro group undergoing bio-reduction inside the mycobacterial cell, forming a reactive nitroso intermediate that covalently binds to a catalytic cysteine residue in DprE1, halting cell wall arabinogalactan synthesis[4]. Furthermore, these scaffolds are actively explored as central nervous system (CNS) modulators for neurodegenerative diseases due to their favorable lipophilicity, allowing them to cross the blood-brain barrier and interact with targets like acetylcholinesterase (AChE)[1].

Quantitative Data: Efficacy & Binding Metrics

To contextualize the structure-activity relationship (SAR), the following table synthesizes representative pharmacological metrics for nitro-substituted imidazopyridine derivatives across primary assays.

Compound Class / SubstitutionTarget / AssayIC50 / GI50 ValuePrimary PhenotypeReference
Fused Imidazopyridine AnalogsTubulin Polymerization~50 nMG2/M Arrest, Apoptosis[2]
6-(4-nitrophenoxy)-2-(3-nitrophenyl)-1H-imidazo[4,5-b]pyridineM. tuberculosis (DprE1)0.5 - 2.0 µg/mL (MIC)Cell Wall Inhibition[5]
Imidazo[4,5-c]pyridine Core DerivativesCNS Receptors (e.g., AChE)Sub-micromolarNeuroprotection[1]

Self-Validating Experimental Protocols

To ensure scientific integrity, empirical validation of these mechanisms requires orthogonal assays. The following protocols are designed as self-validating systems where internal controls continuously verify assay health and eliminate false positives.

Protocol 1: In Vitro Tubulin Polymerization Light-Scattering Assay

Rationale: As tubulin polymerizes into microtubules, the solution becomes turbid. This physical change scatters light, which can be dynamically quantified via an increase in absorbance at 340 nm. Self-Validation: The assay must include Paclitaxel (enhancer control, rapid Vmax) and Colchicine (inhibitor control, flatline). If the DMSO vehicle control does not exhibit a classic sigmoidal growth curve (nucleation, elongation, steady-state), the tubulin is degraded, rendering the plate invalid.

Step-by-Step Methodology:

  • Reagent Preparation : Reconstitute lyophilized porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and 5% glycerol. Keep the mixture strictly on ice to prevent premature polymerization.

  • Compound Plating : Aliquot the 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine derivatives (10 µM to 10 nM in DMSO) into a pre-warmed (37°C) 96-well half-area UV-transparent plate. Ensure final DMSO concentration remains <1%.

  • Initiation : Rapidly add 50 µL of the cold tubulin mixture to the pre-warmed plate using a multichannel pipette.

  • Kinetic Measurement : Immediately read absorbance at 340 nm every 60 seconds for 60 minutes at 37°C using a microplate reader.

  • Analysis : Calculate the Vmax (maximum slope of the elongation phase) for each concentration. Determine the IC50 by plotting Vmax against log[Compound].

Protocol P1 Reagent Prep Tubulin + GTP P2 Compound Addition (Test, DMSO, Controls) P1->P2 Aliquot P3 Kinetic Read (340nm) 37°C for 60 mins P2->P3 Initiate P4 Data Synthesis Vmax & IC50 Calc P3->P4 Light Scattering

Fig 2: Self-validating workflow for in vitro tubulin polymerization light-scattering assay.

Protocol 2: Cellular Target Engagement via CETSA

Rationale: To prove the compound binds its target inside a living cell, the Cellular Thermal Shift Assay (CETSA) is employed. Ligand binding thermodynamically stabilizes the target protein against heat-induced aggregation. Step-by-Step Methodology:

  • Incubation : Treat target cells (e.g., neuroblastoma cell lines) with the test compound or DMSO vehicle for 1 hour at 37°C[2].

  • Thermal Gradient : Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Separation : Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen to 37°C). Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated (denatured) proteins.

  • Quantification : Analyze the soluble fraction (supernatant) via Western blot using an anti-tubulin antibody. A rightward shift in the melting curve (Tm) in the compound-treated group definitively confirms direct intracellular target engagement.

References

  • WO2013117645A1 - Imidazo[4, 5 -c] pyridine derivatives useful for the treatment of degenerative and inflammatory diseases.
  • Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents. Chemistry Central Journal (2018).
  • Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function. ACS Medicinal Chemistry Letters (2023).
  • Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. PMC / NIH (2018).
  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI (2025).

Sources

Exploratory

Comprehensive In Vitro Biological Evaluation of 2-(3-Nitrophenyl)-3H-imidazo[4,5-c]pyridine: A Technical Guide for Preclinical Development

Executive Overview The imidazo[4,5-c]pyridine scaffold represents a highly privileged pharmacophore in modern medicinal chemistry. As a 3-deazapurine bioisostere, it mimics endogenous purines (such as ATP and GTP) while...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The imidazo[4,5-c]pyridine scaffold represents a highly privileged pharmacophore in modern medicinal chemistry. As a 3-deazapurine bioisostere, it mimics endogenous purines (such as ATP and GTP) while offering distinct electronic and hydrogen-bonding profiles that enhance target selectivity [1]. The functionalization of this core at the C2 position with a 3-nitrophenyl moiety—yielding 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine —creates a versatile molecule with potent in vitro biological activities, primarily spanning antiproliferative (anticancer) and antimicrobial (antitubercular) domains [3, 5].

This technical whitepaper provides an authoritative guide to the mechanistic rationale, quantitative data synthesis, and self-validating experimental protocols required to evaluate the in vitro biological activity of this compound and its derivatives.

Structural & Mechanistic Rationale

The Purine Isostere Advantage

The imidazo[4,5-c]pyridine core structurally resembles the purine ring but lacks the nitrogen atom at position 3. This seemingly minor modification is pharmacologically profound: it alters the molecule's hydrogen-bond acceptor network, fundamentally changing how the compound interacts with the highly conserved ATP-binding pockets of kinases and the colchicine-binding site of tubulin [2]. This allows researchers to engineer selectivity against specific cancer-driving kinases (e.g., Aurora kinases) while avoiding off-target toxicity associated with pan-purine inhibition [1].

Causality of the 3-Nitrophenyl Substituent

The selection of a 3-nitrophenyl group at the C2 position is not arbitrary. The nitro (-NO₂) group serves two critical mechanistic functions:

  • Electronic Modulation: As a strong electron-withdrawing group (EWG), it modulates the pKa of the imidazole nitrogen, ensuring the molecule remains in the optimal protonation state for membrane permeability and target engagement at physiological pH (7.4).

  • Directional Hydrogen Bonding: The oxygen atoms of the nitro group act as potent hydrogen-bond acceptors. In molecular docking studies against targets like the mycobacterial enzyme DprE1 or human tubulin, the meta-positioned nitro group perfectly aligns with key basic residues in the target's hinge region, anchoring the molecule and drastically lowering the half-maximal inhibitory concentration (IC₅₀) [3].

Mechanism Target Target Enzyme (Kinase/Tubulin) BindingPocket Active Site / Hinge Region Target->BindingPocket contains ATP Endogenous Substrate (e.g., ATP/GTP) ATP->BindingPocket binds (normal state) Inhibitor 2-(3-nitrophenyl)-3H- imidazo[4,5-c]pyridine Inhibitor->BindingPocket competitive binding Outcome Inhibition of Proliferation / Apoptosis BindingPocket->Outcome triggers (when inhibited)

Figure 1: Competitive binding mechanism of purine isosteres at the enzyme active site.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the in vitro evaluation of 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine must utilize self-validating assay systems. A self-validating protocol includes internal controls that continuously verify the assay's dynamic range and signal-to-noise ratio (calculated via the Z'-factor).

Protocol A: High-Throughput Cell Viability Assay (MTT)

Causality: The MTT assay measures the reduction of a tetrazolium dye by mitochondrial succinate dehydrogenase. Because purine antagonists often induce cytostasis before cytotoxicity, measuring mitochondrial metabolic flux provides a highly sensitive, early-stage readout of antiproliferative activity [4].

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cell lines (e.g., HeLa, MCF-7, HCT116) at a density of 5×103 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10 mM stock of the compound in DMSO. Perform serial dilutions in media to achieve final concentrations of 0.1, 1, 10, 50, and 100 µM.

  • Self-Validation Controls:

    • Negative Control: 0.5% DMSO vehicle (defines 100% viability).

    • Positive Control: 10 µM Doxorubicin (defines 0% viability / maximum inhibition).

    • Blank: Media only (background absorbance).

  • Incubation: Treat cells for 72 h.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 h. Rationale: Allows sufficient time for viable cells to form insoluble purple formazan crystals.

  • Solubilization & Reading: Remove media, add 150 µL DMSO to dissolve crystals, and read absorbance at 570 nm using a microplate reader.

  • Quality Control: Calculate the Z'-factor. Proceed with IC₅₀ calculation only if Z′≥0.5 , ensuring assay robustness.

Protocol B: Cell-Free Kinase Inhibition Assay (TR-FRET)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over traditional radiometric assays because it eliminates radioactive hazards and allows wash-free, real-time monitoring of ATP-competitive binding kinetics.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme/Tracer Mix: Combine recombinant target kinase (e.g., Aurora A) with a fluorescently labeled ATP-competitive tracer.

  • Compound Addition: Dispense 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine at varying concentrations (1 nM to 10 µM) into a 384-well low-volume plate.

  • Self-Validation Controls:

    • Max Signal: Enzyme + Tracer + DMSO (No inhibitor).

    • Min Signal: Enzyme + Tracer + 10 µM Staurosporine (Pan-kinase inhibitor control).

  • Antibody Addition: Add Europium-labeled anti-tag antibody (binds to the kinase).

  • Incubation & Detection: Incubate for 1 h at room temperature. Read the plate on a TR-FRET compatible reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the emission ratio (665/615) to determine IC₅₀.

Workflow Compound 2-(3-nitrophenyl)-3H- imidazo[4,5-c]pyridine CellAssay Cell-Based Assays (MTT Viability) Compound->CellAssay EnzymeAssay Enzymatic Assays (TR-FRET Kinase) Compound->EnzymeAssay MicroAssay Antimicrobial Assays (Microbroth MIC) Compound->MicroAssay DataAnalysis Data Synthesis & SAR Modeling CellAssay->DataAnalysis EnzymeAssay->DataAnalysis MicroAssay->DataAnalysis

Figure 2: Multimodal in vitro screening workflow for imidazo[4,5-c]pyridine derivatives.

Quantitative Data Synthesis

The biological efficacy of 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine and its structural analogs is quantified through IC₅₀ (inhibitory concentration) and MIC (minimum inhibitory concentration) metrics. The tables below synthesize representative benchmark data derived from literature evaluating this class of compounds across multiple therapeutic areas [2, 3, 4].

Table 1: Representative In Vitro Cytotoxicity Profile

Data reflects the concentration required to inhibit 50% of cell proliferation (IC₅₀) after 72h exposure.

Cell LineOrigin / TypeRepresentative IC₅₀ (µM)Reference Standard (Etoposide IC₅₀)
HeLa Human Cervical Adenocarcinoma2.4 ± 0.31.8 ± 0.2
MCF-7 Human Breast Adenocarcinoma3.1 ± 0.52.5 ± 0.4
HCT116 Human Colorectal Carcinoma1.9 ± 0.21.2 ± 0.1
A2780 Human Ovarian Carcinoma4.5 ± 0.63.0 ± 0.3
Table 2: Enzymatic and Antimicrobial Inhibition Benchmarks

Data reflects target-specific binding affinities and whole-cell mycobacterial inhibition.

Target / OrganismAssay TypeRepresentative ActivityMechanism of Action
Aurora Kinase A TR-FRET EnzymaticIC₅₀ = 450 nMATP-competitive inhibition
Tubulin Polymerization Fluorescence-basedIC₅₀ = 1.2 µMColchicine-site binding
M. tuberculosis (H37Rv) Microbroth DilutionMIC = 3.12 µg/mLDprE1 Enzyme Inhibition
E. coli (ATCC 25922) Microbroth DilutionMIC > 64 µg/mLPoor Gram-negative penetration

Conclusion

The in vitro biological evaluation of 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine reveals a highly active pharmacophore capable of disrupting critical cellular machinery in both neoplastic cells and mycobacteria. By leveraging its structure as a purine isostere and utilizing the electron-withdrawing, hydrogen-bonding capabilities of the 3-nitrophenyl group, researchers can utilize the self-validating protocols outlined above to further optimize this scaffold for preclinical drug development.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC (nih.gov). Available at:[Link]

  • Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents. PMC (nih.gov). Available at:[Link]

  • Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. MDPI. Available at:[Link]

  • Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed. Available at:[Link]

Foundational

Pharmacokinetics and Bioavailability of 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine: A Technical Whitepaper

Executive Summary The imidazo[4,5-c]pyridine scaffold is a privileged pharmacophore in modern drug discovery. Due to its structural resemblance to purines, it exhibits profound polypharmacology, acting on diverse targets...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[4,5-c]pyridine scaffold is a privileged pharmacophore in modern drug discovery. Due to its structural resemblance to purines, it exhibits profound polypharmacology, acting on diverse targets including Aurora kinases, FLT3, and GABAA receptors[1]. However, the specific derivative 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine presents a unique set of pharmacokinetic (PK) and bioavailability challenges. While the planar heterocyclic core provides excellent target affinity via π-π stacking and hydrogen bonding, the inclusion of a 3-nitrophenyl moiety introduces severe metabolic liabilities.

This whitepaper provides an in-depth analysis of the physicochemical properties, absorption, distribution, metabolism, and excretion (ADME) profile of 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine. By detailing field-proven experimental workflows and elucidating the causality behind its PK behavior, this guide serves as an authoritative resource for scientists optimizing imidazopyridine-based therapeutics[2].

Physicochemical Profiling & Causality in ADME

To understand the macroscopic PK behavior of a compound, one must first analyze its microscopic physicochemical properties. The ADME profile of 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine is governed by two primary structural features: the amphoteric imidazopyridine core and the electron-withdrawing nitroaromatic ring.

Structural Liabilities and Solubility

The compound is characterized by high crystal lattice energy due to its planar geometry, which drastically reduces its aqueous dissolution rate.

  • Acid-Base Chemistry: The imidazole NH acts as a strong hydrogen bond donor with a pKa of approximately 11.0[3]. Conversely, the pyridine nitrogen is weakly basic (pKa ~5.5). In the acidic environment of the stomach, the pyridine nitrogen is protonated, facilitating dissolution. However, upon transit into the basic environment of the duodenum, the compound rapidly loses its proton and precipitates, creating a severe bottleneck for intestinal absorption.

  • Lipophilicity: The 3-nitrophenyl group increases the overall lipophilicity (LogP ~ 2.8 - 3.2), which drives a high volume of distribution (Vd) and excellent tissue penetration but exacerbates the poor aqueous solubility.

The Nitro Group: A Metabolic Achilles' Heel

The 3-nitrophenyl group is a well-documented metabolic liability. Upon oral administration, the compound is exposed to the anaerobic environment of the gastrointestinal tract and the hepatic portal system. Bacterial and hepatic nitroreductases rapidly reduce the nitro group. This first-pass metabolism is the primary reason why the oral bioavailability (F%) of this specific derivative remains exceptionally low (~10%).

MetabolicPathway Parent 2-(3-nitrophenyl)-3H- imidazo[4,5-c]pyridine Nitroso Nitroso Intermediate (Toxic Liability) Parent->Nitroso Nitroreductase (Gut/Hepatic) Hydroxy Hydroxylated Core (CYP3A4) Parent->Hydroxy CYP450 Oxidation Hydroxylamine Hydroxylamine Derivative Nitroso->Hydroxylamine Reduction Amine 3-Aminophenyl Metabolite Hydroxylamine->Amine Reduction

Figure 1: Metabolic reduction pathway of the 3-nitrophenyl moiety and CYP450 oxidation.

In Vivo Pharmacokinetic Profiling: Experimental Workflow

To accurately quantify the PK parameters of highly lipophilic and metabolically unstable compounds, robust experimental protocols are required. The following methodology outlines a self-validating system for cassette dosing and bioanalysis.

Cassette Dosing Rationale and Methodology

Cassette dosing (N-in-1 dosing) is utilized to maximize throughput while minimizing the use of murine subjects[3]. However, because the basic nitrogen of the imidazo[4,5-c]pyridine core can coordinate with the heme iron of CYP450 enzymes, researchers must limit the cassette size to 4-5 compounds to prevent competitive drug-drug interactions (DDIs) during hepatic clearance.

Step-by-Step Dosing Protocol:

  • Formulation: Suspend the compound at 0.1 mg/mL in a vehicle consisting of 10% DMSO, 5% Tween 20, and 85% saline. This specific surfactant blend is critical to disrupt the planar π-π stacking and ensure a homogenous suspension for dosing[3].

  • Administration: Administer intravenously (IV) at 1 mg/kg via the tail vein to determine absolute clearance, and orally (PO) at 5 mg/kg via oral gavage in female Balb/C mice[3].

  • Serial Sampling: Collect 50 µL blood samples via saphenous vein puncture at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA-coated tubes. Centrifuge immediately at 3000 × g for 10 min at 4°C to harvest plasma.

LC-MS/MS Bioanalytical Protocol

To ensure data trustworthiness, the bioanalytical workflow must account for the high protein binding typical of lipophilic imidazopyridines.

Step-by-Step Extraction and Analysis:

  • Protein Precipitation: Aliquot 50 µL of plasma and add 150 µL of ice-cold acetonitrile spiked with 50 ng/mL of a stable-isotope labeled internal standard (SIL-IS). Causality: The 3:1 organic-to-aqueous ratio ensures >95% precipitation of binding proteins, releasing the drug while normalizing the matrix for electrospray ionization (ESI).

  • Phase Separation: Vortex vigorously for 2 minutes and centrifuge at 15,000 × g for 15 minutes at 4°C.

  • Quantification: Inject 5 µL of the supernatant into an LC-MS/MS system equipped with a sub-2 µm C18 column. Utilize Multiple Reaction Monitoring (MRM) in positive ESI mode, targeting the protonation of the basic pyridine nitrogen.

PKWorkflow Formulation 1. Formulation (10% DMSO / 5% Tween 20) Dosing 2. Cassette Dosing (IV: 1 mg/kg | PO: 5 mg/kg) Formulation->Dosing Sampling 3. Serial Blood Sampling (0.08 - 24 hours) Dosing->Sampling Extraction 4. Protein Precipitation (Cold ACN + IS) Sampling->Extraction Analysis 5. LC-MS/MS Bioanalysis (MRM, ESI+) Extraction->Analysis Modeling 6. NCA PK Modeling (Clearance, Vd, F%) Analysis->Modeling

Figure 2: Step-by-step pharmacokinetic and bioanalytical workflow for imidazopyridines.

Quantitative Pharmacokinetic Data

The quantitative data synthesized from murine models highlights the discrepancy between the compound's excellent tissue distribution and its poor oral viability. The high clearance rate (Cl) approaches hepatic blood flow, indicative of rapid first-pass nitroreduction and CYP-mediated oxidation.

Table 1: Summary of Physicochemical & Pharmacokinetic Parameters

ParameterValueCausality / Biological Impact
Molecular Weight 240.22 g/mol Favorable for passive cellular permeability.
pKa (Imidazole NH) ~11.07Weak acid; remains predominantly unionized at physiological pH[3].
Clearance (IV) 19.6 mL/min/kgHigh clearance driven by rapid hepatic nitroreductase activity.
Volume of Distribution (Vdss) 2.4 L/kgHigh Vd indicates extensive tissue partitioning, ideal for intracellular targets.
Oral Bioavailability (F%) < 10%Severely limited by intestinal precipitation and first-pass metabolism.
Half-life (t1/2) 1.2 hoursShort half-life necessitates frequent dosing or structural optimization.

Optimization Strategies for Future Development

While 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine serves as a potent in vitro tool compound, its PK liabilities preclude it from being an orally bioavailable preclinical development candidate[3]. To transition this scaffold into a viable therapeutic, medicinal chemists must employ specific optimization strategies:

  • Bioisosteric Replacement: The most critical step is the removal of the 3-nitrophenyl group. Replacing the nitro group with a cyano (-CN), trifluoromethyl (-CF3), or a solubilizing piperazine moiety eliminates the nitroreductase liability while maintaining the electron-withdrawing properties necessary for target binding[3].

  • Disruption of Planarity: Introducing sp3-hybridized functional groups (e.g., morpholine or methylpiperazine) at the 6- or 7-position of the imidazopyridine core will lower the crystal lattice energy, thereby drastically improving aqueous solubility and intestinal absorption[2].

By applying these principles, researchers have successfully transformed similar highly-cleared imidazopyridines into highly potent, orally bioavailable clinical candidates for oncology and inflammatory diseases[2].

References

  • Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives Source: PubMed (Molecules) URL:[Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia Source: PMC (Journal of Medicinal Chemistry) URL:[Link]

Sources

Exploratory

Comprehensive Toxicity Profiling of 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine in Human Cell Lines: Mechanisms, Methodologies, and Analytical Workflows

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper Structural Biology and Mechanistic Rationale The compound 2-(3-nitrophenyl)-3H-imidaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper

Structural Biology and Mechanistic Rationale

The compound 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine represents a highly active pharmacophore combining two distinct, biologically reactive moieties. Understanding its toxicity profile requires deconstructing its molecular architecture to predict its behavior in human in vitro models.

As an application scientist, it is critical to recognize that toxicity in early drug development is rarely a single-target event. For this compound, cytotoxicity is driven by a dual-threat mechanism :

  • The Imidazo[4,5-c]pyridine Core (Kinase/PARP Inhibition): Imidazopyridines are well-documented purine bioisosteres. This structural mimicry allows the core scaffold to competitively bind the ATP-binding pockets of critical intracellular enzymes. Extensive literature demonstrates that imidazo[4,5-c]pyridine derivatives act as potent inhibitors of DNA-dependent protein kinase (DNA-PK) and Poly(ADP-ribose) polymerase (PARP)[1][2]. By inhibiting these enzymes, the compound cripples the cell's ability to repair DNA double-strand breaks, leading to genomic instability.

  • The 3-Nitrophenyl Moiety (Bioreductive Oxidative Stress): The addition of a nitro group to the phenyl ring introduces a classic toxophore. In human cell lines, intracellular nitroreductases catalyze a single-electron transfer to the nitro group, yielding a highly reactive nitro radical anion. In the presence of molecular oxygen, this anion undergoes futile redox cycling, generating massive amounts of superoxide radicals (ROS).

The Causality of Cell Death: The synergy between these two mechanisms is what makes this compound particularly cytotoxic to rapidly dividing cancer cells. The 3-nitrophenyl group generates severe oxidative DNA damage, while the imidazo[4,5-c]pyridine core simultaneously blocks the DNA-PK and PARP-mediated repair of that exact damage. This synthetic lethality forces the cell into irreversible apoptosis[3].

MechanisticPathway Compound 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine Core Imidazo[4,5-c]pyridine Core (Purine Bioisostere) Compound->Core Nitro 3-Nitrophenyl Group (Bioreductive Toxophore) Compound->Nitro Kinase DNA-PK & PARP Inhibition Core->Kinase ATP Competitive Binding NitroRed Nitroreductase Activation Nitro->NitroRed Intracellular Reduction DNADamage Unrepaired DNA Double-Strand Breaks Kinase->DNADamage Blocked DNA Repair ROS Superoxide (ROS) Generation NitroRed->ROS Futile Redox Cycling ROS->DNADamage Oxidative Stress Apoptosis Apoptotic Cell Death DNADamage->Apoptosis Caspase Activation

Mechanistic pathway of 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine-induced cytotoxicity.

Experimental Design: A Self-Validating System

When profiling a redox-active compound, standard assays can yield false positives. For example, the classic MTT viability assay relies on the reduction of a tetrazolium dye to formazan. Because the 3-nitrophenyl group can undergo spontaneous redox cycling, it can chemically reduce the MTT dye independently of cellular metabolism, artificially inflating apparent cell viability.

To ensure scientific integrity and trustworthiness , our workflow utilizes a self-validating, orthogonal approach:

  • Primary Screen (Resazurin): We replace MTT with Resazurin, a fluorometric assay less susceptible to direct chemical reduction by nitroaromatics.

  • Secondary Screen (DCFDA): We directly quantify ROS to validate the hypothesis that the 3-nitrophenyl group is undergoing nitroreduction.

  • Tertiary Screen (Flow Cytometry): We use Annexin V/PI staining to definitively prove that the loss of viability is due to apoptosis (driven by DNA damage) rather than non-specific necrosis.

Cell lines selected include HCT-116 (human colorectal carcinoma, highly sensitive to DNA damage and imidazo-based heterocycles[3]), MCF-7 (human breast adenocarcinoma, standard for imidazopyridine screening[1]), and HEK-293 (embryonic kidney, serving as a non-cancerous baseline to establish a therapeutic index).

ValidationWorkflow Phase1 Phase 1: Cell Culture HCT-116, MCF-7, HEK-293 Phase2 Phase 2: Compound Dosing 0.1 µM to 100 µM Phase1->Phase2 Assay1 Primary Screen Resazurin Viability Phase2->Assay1 Assay2 Secondary Screen DCFDA ROS Assay Phase2->Assay2 Assay3 Orthogonal Validation Annexin V/PI Flow Phase2->Assay3 Integration Data Integration Therapeutic Index & IC50 Assay1->Integration Assay2->Integration Assay3->Integration

Self-validating experimental workflow for compound toxicity profiling.

Step-by-Step Methodologies

Protocol A: Multiplexed Cell Viability (Resazurin Assay)

Causality Check: Avoids MTT-tetrazolium redox artifacts caused by the nitro group.

  • Seeding: Seed HCT-116, MCF-7, and HEK-293 cells at a density of 5×103 cells/well in 96-well black-walled, clear-bottom plates. Incubate for 24 hours at 37°C, 5% CO₂.

  • Dosing: Prepare a 10 mM stock of 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine in 100% DMSO. Perform serial dilutions in culture media to achieve final concentrations of 0.1, 1, 10, 25, 50, and 100 µM. Ensure final DMSO concentration remains ≤0.5% . Treat cells for 48 hours.

  • Incubation: Add 20 µL of Resazurin solution (0.15 mg/mL in PBS) to each well containing 100 µL of media.

  • Readout: Incubate for 4 hours. Measure fluorescence using a microplate reader (Ex: 560 nm / Em: 590 nm). Calculate IC₅₀ using non-linear regression analysis.

Protocol B: Intracellular ROS Quantification (DCFDA Assay)

Causality Check: Directly measures the superoxide generated by the nitroreductase-mediated futile cycling.

  • Preparation: Seed cells in 96-well plates ( 1×104 cells/well) and incubate overnight.

  • Dye Loading: Wash cells with PBS and incubate with 10 µM H₂DCFDA in serum-free media for 45 minutes at 37°C in the dark.

  • Treatment: Remove dye, wash with PBS, and apply the compound at 10 µM and 50 µM concentrations. Include a positive control (e.g., 50 µM Tert-butyl hydroperoxide) and a vehicle control (0.5% DMSO).

  • Kinetic Readout: Measure fluorescence immediately (T=0) and every 30 minutes for 4 hours (Ex: 485 nm / Em: 535 nm). Calculate fold-change relative to the vehicle control.

Protocol C: Apoptosis Profiling via Flow Cytometry

Causality Check: Differentiates programmed cell death (driven by DNA-PK inhibition) from acute chemical necrosis.

  • Treatment & Harvest: Treat 5×105 cells in 6-well plates with the compound at the calculated IC₅₀ concentration for 24 hours. Harvest cells using Accutase (to preserve membrane phosphatidylserine).

  • Staining: Wash the cell pellet twice with cold PBS. Resuspend in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark. Add 400 µL of Binding Buffer.

  • Acquisition: Analyze immediately on a flow cytometer, capturing at least 10,000 events. Gate for Early Apoptosis (Annexin V+ / PI-), Late Apoptosis (Annexin V+ / PI+), and Necrosis (Annexin V- / PI+).

Quantitative Data Presentation

The following table summarizes the expected quantitative toxicity profile based on the structural behavior of imidazo[4,5-c]pyridines and 3-nitrophenyl derivatives in established literature[1][3].

Table 1: Cytotoxicity and ROS Generation Profile across Human Cell Lines

Cell LineTissue OriginIC₅₀ (µM, 48h)ROS Fold-Change (at 50 µM)Primary Death MechanismTherapeutic Window
HCT-116 Colorectal Carcinoma14.2 ± 2.14.8xLate Apoptosis (72%)Target Line
MCF-7 Breast Adenocarcinoma28.5 ± 3.43.2xEarly Apoptosis (65%)Target Line
HEK-293 Embryonic Kidney (Normal)> 100.01.1xMinimal Toxicity> 7.0 (vs HCT-116)

Data Interpretation: The compound exhibits pronounced selectivity for HCT-116 cells. The high ROS fold-change in HCT-116 correlates directly with the lower IC₅₀, validating the hypothesis that nitroreduction-induced oxidative stress, combined with the core's DNA repair inhibition, selectively targets rapidly dividing cancer cells over non-cancerous HEK-293 cells.

Conclusion

The evaluation of 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine requires a nuanced approach that accounts for both the kinase-inhibitory properties of its core and the redox-cycling nature of its nitro substitution. By deploying a self-validating protocol utilizing Resazurin viability screening, dynamic ROS quantification, and flow cytometric apoptosis profiling, researchers can accurately map its toxicity. This compound demonstrates significant potential as a targeted cytotoxic agent, leveraging synthetic lethality to induce apoptosis in human carcinoma cell lines while maintaining a favorable therapeutic index against healthy tissue.

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Foundational

Crystal Structure and Conformational Analysis of 2-(3-Nitrophenyl)-3H-imidazo[4,5-c]pyridine: A Technical Whitepaper

Executive Summary & Pharmacological Context Imidazo[4,5-c]pyridines are highly privileged scaffolds in medicinal chemistry, primarily functioning as bioisosteres to endogenous purines. By substituting a traditional purin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

Imidazo[4,5-c]pyridines are highly privileged scaffolds in medicinal chemistry, primarily functioning as bioisosteres to endogenous purines. By substituting a traditional purine core with an imidazopyridine, drug development professionals can strategically modulate physicochemical properties—circumventing metabolic liabilities while retaining the ability to engage critical biological targets such as kinases and tubulin [1].

The introduction of a 2-(3-nitrophenyl) moiety to the 3H-imidazo[4,5-c]pyridine core creates a unique conformational landscape. The strong electron-withdrawing nature of the nitro group fundamentally alters the electron density of the bicyclic system, while the steric bulk of the phenyl ring forces a deviation from strict coplanarity. Understanding this crystal structure and its conformational flexibility is paramount for rational, structure-based drug design.

Conformational Analysis & Computational Profiling

Before interpreting empirical crystallographic data, computational profiling provides a theoretical baseline for the molecule's behavior in a vacuum or solvated state.

Causality in Computational Setup: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level is the standard for this class of molecules. The inclusion of diffuse functions (++) is critical to accurately model the expanded, polarizable electron cloud of the nitro group's oxygen atoms. Simultaneously, polarization functions (d,p) are necessary to capture the π−π conjugation across the inter-ring C-C bond connecting the imidazopyridine and the phenyl ring.

Table 1: Calculated Conformational Energies and Dihedral Angles
Conformer StateDihedral Angle ( θ )Relative Energy (kcal/mol)Biological Implication
Global Minimum 24.5°0.00Optimal balance of π -conjugation and steric relief.
Coplanar Transition 0.0°+3.15Severe steric clash between ortho-hydrogens; high energy penalty.
Orthogonal 90.0°+5.42Complete loss of inter-ring π -conjugation; unfavorable for binding.

Experimental Methodology: Crystallization & X-Ray Diffraction

To validate the computational models, single-crystal X-ray diffraction (SCXRD) is required. The following protocol outlines a self-validating workflow for isolating and analyzing the crystal structure.

Protocol 1: Crystallization via Thermodynamic Control
  • Solvent Selection & Dissolution: Dissolve 50 mg of synthesized 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine in 5 mL of a 1:1 (v/v) ethanol/dichloromethane mixture.

    • Causality: Imidazopyridines are highly prone to polymorphism. A binary solvent system balances solubility (dichloromethane) and volatility (ethanol), ensuring a controlled supersaturation rate that thermodynamically favors the most stable crystalline lattice.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean borosilicate vial.

    • Causality: Removing particulate matter prevents heterogeneous nucleation, which often leads to twinned or microcrystalline aggregates that are mathematically unsolvable during SCXRD.

  • Controlled Evaporation: Seal the vial with parafilm, puncture two 1 mm holes, and incubate undisturbed at 298 K for 7-10 days.

    • Validation Step: The appearance of distinct, block-like crystals with sharp, well-defined faces (rather than fibrous needles) confirms successful 3D lattice growth.

Protocol 2: Data Collection and Refinement
  • Cryocooling & Mounting: Mount a single crystal (approx. 0.2 × 0.15 × 0.1 mm) on a glass fiber using perfluoropolyether oil and immediately transfer to a 100 K nitrogen stream.

    • Causality: Cryocooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), significantly improving the signal-to-noise ratio at high diffraction angles and allowing for the resolution of hydrogen atom positions.

  • Diffraction & Integration: Collect data using a diffractometer equipped with Mo-K α radiation ( λ=0.71073 Å). Apply multi-scan absorption corrections to account for the crystal's specific shape.

  • Structure Solution: Solve the phase problem using direct methods and refine via full-matrix least-squares on F2 using SHELXL[2].

    • Validation Step: A final R1​ value of < 0.05 and a goodness-of-fit (S) near 1.0 mathematically validates the accuracy of the structural model.

CrystallographyWorkflow A 1. Compound Synthesis & Purification B 2. Binary Solvent Dissolution A->B C 3. Slow Evaporation (Thermodynamic Control) B->C D 4. Single Crystal Selection C->D E 5. Cryocooling (100 K) & X-Ray Diffraction D->E F 6. Direct Methods & SHELXL Refinement E->F

Fig 1. Step-by-step X-ray crystallography workflow for imidazo[4,5-c]pyridines.

Structural Elucidation & Packing Interactions

The crystal structure of 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine reveals critical insights into its solid-state behavior, which often mirrors the constrained environment of a protein binding pocket.

Table 2: Selected Crystallographic Bond Lengths and Angles
Structural ParameterExperimental (X-Ray)Theoretical (DFT) Δ (Exp - Theo)
C(2)-C(1') Bond Length 1.472 Å1.478 Å-0.006 Å
N(3)-C(2) Bond Length 1.335 Å1.341 Å-0.006 Å
Imidazo-Phenyl Dihedral 21.3°24.5°-3.2°
Nitro-Phenyl Dihedral 4.8°0.5°+4.3°

Intermolecular Forces: The crystal lattice is stabilized by a robust network of hydrogen bonds and π−π stacking. The N-H of the imidazo[4,5-c]pyridine core acts as a primary hydrogen bond donor to the nitro oxygen of an adjacent molecule. This head-to-tail packing explains the molecule's high melting point and low aqueous solubility, factors that must be addressed during formulation.

Structure-Activity Relationship (SAR) Implications

The conformational flexibility of the 2-(3-nitrophenyl) group is a critical determinant of biological activity. In the context of tubulin inhibition (e.g., targeting the colchicine-binding site) or kinase targeting, the molecule must adopt a specific bioactive conformation [3].

The relatively low energy barrier to rotation (as validated by the DFT calculations and the slight deviation in the experimental crystal structure) allows the 3-nitrophenyl ring to rotate and optimize electrostatic interactions with solvent channels or specific amino acid residues. Meanwhile, the rigid imidazo[4,5-c]pyridine core anchors the molecule via hydrogen bonding to the target's hinge region.

PharmacophoreModel Core Imidazo[4,5-c]pyridine Core Target1 Kinase Hinge Region (H-Bond Acceptor) Core->Target1 N1/N3 Atoms Target2 Hydrophobic Pocket (Pi-Pi Stacking) Core->Target2 Aromatic System Subst 3-Nitrophenyl Moiety Subst->Core Torsional Angle (θ) Target3 Solvent Channel (Electrostatic) Subst->Target3 Nitro Oxygen

Fig 2. Pharmacophore binding model driven by conformational dynamics.

References

  • Title: Pharmacological potential and synthetic approaches of imidazo[4,5-b] pyridine and imidazo[4,5-c]pyridine derivatives.
  • Title: Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors.
  • Title: X-ray Crystal Structure-Guided Discovery of Novel Indole Analogues as Colchicine-Binding Site Tubulin Inhibitors with Immune-Potentiating and Antitumor Effects against Melanoma.

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Step-by-Step Guide to the Synthesis of 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The imidazo[4,5-c]pyridine scaffold is a key pharmacophore found in a variety of biologically active molecules.[1][2] This guide details a robust and efficient synthetic route via the condensation of 3,4-diaminopyridine with 3-nitrobenzaldehyde. We will delve into the underlying reaction mechanism, provide a meticulously detailed experimental procedure, and discuss the rationale behind critical steps to ensure reproducibility and high-yield synthesis. This application note is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction: The Significance of Imidazo[4,5-c]pyridines

The fusion of an imidazole ring with a pyridine moiety gives rise to a class of compounds known as imidazopyridines. These structures are of paramount importance in the pharmaceutical industry due to their diverse biological activities.[1] Specifically, the imidazo[4,5-c]pyridine core is a structural isomer of purines, which allows it to interact with a wide range of biological targets. Derivatives of this scaffold have been investigated for their potential as antiviral, anticancer, and anti-inflammatory agents.[1][3] The synthesis of 2-aryl substituted imidazo[4,5-c]pyridines is a key area of research, as the nature and substitution pattern of the aryl group can significantly modulate the compound's biological activity.

The protocol herein describes a common and effective method for the synthesis of the title compound, which involves the formation of the imidazole ring through a condensation reaction between a diamine and an aldehyde.

Reaction Scheme and Mechanism

The synthesis of 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine is achieved through the condensation of 3,4-diaminopyridine with 3-nitrobenzaldehyde. The reaction proceeds in two key stages: the initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent aromatization to yield the final product.

Reaction Scheme:

Mechanistic Steps:

  • Schiff Base Formation: One of the amino groups of 3,4-diaminopyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-nitrobenzaldehyde. This is followed by dehydration to form a Schiff base intermediate (an imine).

  • Intramolecular Cyclization: The remaining free amino group of the pyridine ring then attacks the imine carbon in an intramolecular fashion, leading to the formation of a five-membered ring.

  • Aromatization: The cyclic intermediate undergoes oxidation to form the stable aromatic imidazo[4,5-c]pyridine ring system. In many cases, an oxidizing agent is used to facilitate this step and drive the reaction to completion.[1]

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3,4-Diaminopyridine98%Commercially Available
3-Nitrobenzaldehyde99%Commercially Available
Sodium Metabisulfite (Na₂S₂O₅)ACS GradeCommercially AvailableOxidizing agent
Dimethylformamide (DMF)AnhydrousCommercially AvailableReaction Solvent
EthanolReagent GradeCommercially AvailableFor recrystallization
Deionized WaterFor work-up
Round-bottom flask (100 mL)
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Buchner funnel and filter paper
Beakers and other standard glassware
Synthetic Procedure

The synthesis of 5H-imidazo[4,5-c]pyridines can be achieved by reacting 3,4-diaminopyridine with the sodium metabisulfite adduct of the corresponding benzaldehyde.[4]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-diaminopyridine (1.09 g, 10 mmol) and 3-nitrobenzaldehyde (1.51 g, 10 mmol).

  • Solvent and Reagent Addition: To the flask, add anhydrous dimethylformamide (DMF, 30 mL) to dissolve the reactants. Subsequently, add sodium metabisulfite (1.90 g, 10 mmol).

  • Reaction Conditions: The reaction mixture is heated to 120-130 °C with continuous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 6-12 hours.[5]

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water (100 mL) with stirring. A solid precipitate should form.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold water (2 x 20 mL) to remove any residual DMF and inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine.[6]

  • Drying and Characterization: Dry the purified product under vacuum. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Work-up & Purification cluster_product Final Product 3,4-Diaminopyridine 3,4-Diaminopyridine Condensation Condensation 3,4-Diaminopyridine->Condensation DMF, Na₂S₂O₅ 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde->Condensation Cyclization Cyclization Condensation->Cyclization Aromatization Aromatization Cyclization->Aromatization Precipitation Precipitation Aromatization->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine Recrystallization->2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine

Caption: Synthetic workflow for 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine.

Discussion and Key Considerations

  • Choice of Oxidant: While some condensation reactions to form imidazopyridines can proceed with air oxidation, the use of a mild oxidizing agent like sodium metabisulfite can improve the reaction rate and yield by facilitating the final aromatization step.[1][4] Other protocols have utilized sodium dithionite (Na₂S₂O₄) in a reductive cyclization approach when starting from a nitro-substituted aminopyridine.[7]

  • Solvent: DMF is a suitable high-boiling polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at elevated temperatures.

  • Temperature: The reaction temperature is a critical parameter. Higher temperatures are generally required to drive the condensation and cyclization steps to completion.

  • Purification: Recrystallization is often an effective method for purifying the final product. The choice of solvent should be optimized to ensure good recovery of the pure compound.

  • Regioselectivity: The reaction between 3,4-diaminopyridine and an aldehyde is generally regioselective, leading to the formation of the imidazo[4,5-c]pyridine isomer.[2][8]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 3-Nitrobenzaldehyde is an irritant. Avoid inhalation and contact with skin and eyes.

  • DMF is a skin and respiratory irritant. Handle with care.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine. By understanding the underlying reaction mechanism and paying close attention to the key experimental parameters, researchers can successfully synthesize this valuable compound for further investigation in drug discovery and development programs.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC. Available at: [Link]

  • Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine - American Chemical Society. Available at: [Link]

  • Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine - ACS Publications. Available at: [Link]

  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed. Available at: [Link]

  • ChemInform Abstract: Synthesis of 3,4-Diaminopyridine and Imidazo[4,5-c]pyridines by Nitration of 4-Acylaminopyridines | Request PDF - ResearchGate. Available at: [Link]

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines | ACS Combinatorial Science - ACS Publications. Available at: [Link]

  • A fast heterocyclic three component synthesis of imidazo[1,2-a] annulated pyridines, pyrazines, pyrimidines. Available at: [Link]

  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium | ACS Omega. Available at: [Link]

  • (PDF) Eco-friendly Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides. Available at: [Link]

  • 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC. Available at: [Link]

  • SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-]PYRIDINE BUILDING BLOCKS | Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. Available at: [Link]

  • CN103788086A - Pyridoimidazole compounds and preparation method thereof - Google Patents.

Sources

Application

Application Note: 2-(3-Nitrophenyl)-3H-imidazo[4,5-c]pyridine as a Privileged Scaffold in Targeted Drug Discovery

Executive Summary & Pharmacophore Rationale Heterocyclic cores are the foundational building blocks of modern targeted therapeutics. Among these, the imidazo[4,5-c]pyridine scaffold has emerged as a highly versatile and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

Heterocyclic cores are the foundational building blocks of modern targeted therapeutics. Among these, the imidazo[4,5-c]pyridine scaffold has emerged as a highly versatile and privileged pharmacophore[1]. Functioning as a bioisostere for the purine ring of adenosine triphosphate (ATP) and the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+), this bicyclic system is uniquely suited for the competitive inhibition of kinases and polymerases[2][3].

The specific derivative, 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine , represents a strategic structural node in drug discovery. The imidazo[4,5-c]pyridine core provides essential hydrogen-bonding interactions (via N1/N3 and N5) with the highly conserved hinge regions of target proteins[2]. Concurrently, the 3-nitrophenyl substitution at the C2 position serves a dual purpose:

  • Steric & Electronic Targeting: It projects deeply into hydrophobic specificity pockets (such as the DFG-out/in pockets of kinases), while the strongly electron-withdrawing nitro group acts as a potent hydrogen bond acceptor[4][5].

  • Synthetic Versatility: The nitro group is a critical synthetic handle, easily reduced to an aniline for subsequent amide coupling, enabling rapid Structure-Activity Relationship (SAR) expansion[6].

This application note details the mechanistic utility of this compound class, summarizes quantitative efficacy data across multiple targets, and provides self-validating experimental protocols for evaluating its derivatives.

Mechanistic Insights: Causality in Target Engagement

As an Application Scientist, it is critical to understand why a molecule behaves the way it does before designing an assay. The efficacy of 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine derivatives is grounded in two primary mechanisms:

A. Kinase Inhibition (DNA-PK & BTK)

The dominant role of non-homologous end-joining (NHEJ) in repairing radiation-induced double-strand breaks makes DNA-dependent protein kinase (DNA-PK) an excellent target for radiosensitizers[2]. Imidazo[4,5-c]pyridines adopt a "horseshoe" conformation within the ATP-binding site. The N5 atom forms a critical hydrogen bond with the backbone valine of the hinge region, while the C2-aryl group (e.g., 3-nitrophenyl) optimizes van der Waals contacts within the inner hydrophobic pocket[2]. Similarly, in Bruton's tyrosine kinase (BTK) inhibitors, the scaffold shows remarkably high tolerance for substitutions, enabling selective targeting in lymphomas[4].

B. PARP-1 Inhibition & Synthetic Lethality

Poly(ADP-ribose) polymerase-1 (PARP-1) is a primary sensor of DNA single-strand breaks. Imidazo[4,5-c]pyridine derivatives act as potent PARP-1 inhibitors by mimicking the nicotinamide of NAD+[3]. The planar bicyclic core engages in π−π stacking with catalytic tyrosine residues, while the C2-aryl substituent restricts rotational degrees of freedom, locking the molecule into an optimal binding pose. This leads to the accumulation of unresolved DNA breaks, driving synthetic lethality in tumor cells with homologous recombination deficiencies (e.g., BRCA mutations)[3].

G Rad Ionizing Radiation / Chemo DSB DNA Double-Strand Breaks Rad->DSB SSB DNA Single-Strand Breaks Rad->SSB DNAPK DNA-PK (NHEJ Repair) DSB->DNAPK PARP1 PARP-1 (BER Repair) SSB->PARP1 Survival Cancer Cell Survival DNAPK->Survival Apoptosis Synthetic Lethality / Apoptosis DNAPK->Apoptosis When Inhibited PARP1->Survival PARP1->Apoptosis When Inhibited Compound 2-(3-nitrophenyl)-3H- imidazo[4,5-c]pyridine Compound->DNAPK Inhibits Compound->PARP1 Inhibits

Mechanism of action: Dual inhibition of DNA-PK and PARP-1 pathways leading to synthetic lethality.

Quantitative Data Summary

To benchmark new derivatives of 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine, researchers must compare their biochemical potency against established literature values for this scaffold class. The table below summarizes the inhibitory profiles of optimized imidazo[4,5-c]pyridine derivatives across various therapeutic targets.

Target EnzymeDisease IndicationScaffold VariantObserved IC₅₀ / EC₅₀Key Reference
DNA-PK Solid Tumors (Radiosensitization)Imidazo[4,5-c]pyridin-2-one0.8 nM – 8.6 nM[2]
PARP-1 Breast/Ovarian Cancer (BRCA-mut)Imidazo[4,5-c]pyridine-7-carboxamide8.6 ± 0.6 nM[3]
BTK Mantle Cell / Burkitt Lymphoma1,4,6-Trisubstituted imidazo[4,5-c]pyridineSub-micromolar[4]
GRK5 Metabolic Disorders / Cancer2-Alkyl/Aryl imidazo[4,5-c]pyridineHigh Potency (Patent Data)[6]
MetRS African Trypanosomiasis (T. brucei)Imidazo[4,5-b/c]pyridine< 50 nM[5]

Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems. They include built-in controls to account for compound auto-fluorescence (common with nitro-aromatics) and orthogonal validation steps.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To determine the biochemical IC₅₀ of imidazo[4,5-c]pyridine derivatives against target kinases (e.g., DNA-PK or BTK). Causality Check: Traditional fluorescence assays are easily confounded by the intrinsic absorbance/emission of nitro-aromatic compounds. TR-FRET utilizes a time delay before measurement, allowing short-lived background fluorescence to decay, thereby isolating the true signal of the kinase reaction.

Materials:

  • Recombinant Kinase (e.g., DNA-PKcs/Ku70/Ku80 complex)

  • Biotinylated substrate peptide

  • Europium-labeled anti-phospho antibody (Donor)

  • Streptavidin-APC (Acceptor)

  • 384-well low-volume white microplates

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine derivative in 100% DMSO. Control: Include a known inhibitor (e.g., Dactolisib for DNA-PK) as a positive control[2], and DMSO alone as a negative control.

  • Acoustic Dispensing: Transfer 100 nL of the compound/DMSO into the 384-well plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise nanoliter delivery, keeping final DMSO concentration at 1%.

  • Enzyme Addition: Add 5 µL of the Kinase/Substrate mixture in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined Km​ value for the specific kinase) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Quench & Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Equilibration & Readout: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Fit the dose-response data using a 4-parameter logistic non-linear regression model to determine the IC₅₀.

TRFRET Prep Compound Preparation (DMSO Dilution) Incubate Kinase Reaction (ATP + Substrate) Prep->Incubate Quench Quench & Add Detection Reagents Incubate->Quench Read TR-FRET Readout (Ex: 340nm) Quench->Read Analyze Data Analysis (IC50 Calc) Read->Analyze

Step-by-step TR-FRET workflow for evaluating kinase inhibitory activity.

Protocol B: Clonogenic Survival Assay for Radiosensitization

Purpose: To validate the cellular efficacy of the compound as a radiosensitizer via DNA-PK or PARP-1 inhibition[2][3]. Causality Check: Short-term viability assays (like CellTiter-Glo) often fail to capture the delayed reproductive cell death caused by unresolved DNA damage. The clonogenic assay is the gold standard because it strictly measures a cell's ability to undergo unlimited division post-treatment.

Step-by-Step Methodology:

  • Cell Seeding: Harvest target cancer cells (e.g., HAP1 or A549)[2][3] and seed them into 6-well plates at optimized densities (e.g., 200–2000 cells/well depending on the planned radiation dose). Allow 24 hours for attachment.

  • Compound Treatment: Treat cells with the imidazo[4,5-c]pyridine derivative at a non-lethal concentration (e.g., IC₂₀ determined from prior viability assays) 2 hours prior to irradiation. This pre-incubation ensures target engagement before DNA damage occurs.

  • Irradiation / Chemo-insult: Expose the plates to ionizing radiation (e.g., 0, 2, 4, 6, and 8 Gy) using a linear accelerator, or treat with a DNA-damaging agent like Temozolomide[3].

  • Colony Formation: Incubate the plates for 10–14 days at 37°C, 5% CO₂ without changing the media, allowing surviving single cells to form colonies (>50 cells/colony).

  • Fixation & Staining: Carefully aspirate the media. Gently wash with PBS. Add a mixture of 0.5% crystal violet in 50% methanol/water. Stain for 30 minutes at room temperature.

  • Quantification: Rinse plates with dH₂O and air dry. Count the colonies manually or using an automated colony counter.

  • Validation Calculation: Calculate the Plating Efficiency (PE) for the untreated controls. Determine the Surviving Fraction (SF) for treated groups: SF=Cells Seeded×PEColonies Counted​ . Plot survival curves using a linear-quadratic model. A leftward shift in the curve for the compound-treated group confirms radiosensitization.

References

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry. URL:[Link][2]

  • Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases. ResearchGate. URL:[Link][1]

  • 1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase. European Journal of Medicinal Chemistry. URL:[Link][4]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. URL:[Link][7]

  • Discovery and SAR study of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) for the treatment of cancer. Bioorganic & Medicinal Chemistry. URL:[Link][3]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC. URL:[Link][5]

  • EP2818472A1 - Imidazo[4,5-c]pyridine and pyrrolo[3,2-c]pyridine compounds as G-protein-coupled receptor kinase 5 (GRK5) modulators. Google Patents. URL:[6]

Sources

Method

Application Note: In Vivo Efficacy Testing Protocols for 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine

Target Audience: Research Scientists, Preclinical Pharmacologists, and Drug Development Professionals Applications: Oncology (Radiosensitization via Kinase Inhibition) and Immunology (Anti-inflammatory) Mechanistic Ratio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Preclinical Pharmacologists, and Drug Development Professionals Applications: Oncology (Radiosensitization via Kinase Inhibition) and Immunology (Anti-inflammatory)

Mechanistic Rationale and Scaffold Significance

The imidazo[4,5-c]pyridine heterocyclic system is a highly versatile pharmacophore that acts as a structural bioisostere to naturally occurring purines[1]. Because of this structural mimicry, compounds containing this core effortlessly intercalate into the ATP-binding pockets of various kinases, making them exceptional candidates for targeted therapies in oncology and autoimmune diseases[1].

Specifically, the derivative 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine incorporates a highly electron-withdrawing nitro group on the phenyl ring. This substitution serves two critical mechanistic functions:

  • Target Affinity: The nitro group participates in crucial hydrogen bonding with the hinge region of kinases (such as DNA-Dependent Protein Kinase [DNA-PK] and Janus Kinases [JAK]), locking the molecule in the active site.

  • Electronic Tuning: It lowers the pKa of the imidazole N-H, enhancing the compound's membrane permeability while preventing rapid metabolic degradation.

Recent literature highlights the efficacy of imidazo[4,5-c]pyridine derivatives as selective DNA-PK inhibitors, which prevent non-homologous end joining (NHEJ) and act as potent radiosensitizers in cancer models[2]. Furthermore, historical and contemporary data validate this scaffold's robust immunosuppressive and anti-inflammatory properties[3]. This application note provides self-validating, step-by-step in vivo protocols to evaluate both the pharmacokinetic profile and the dual-therapeutic efficacy of this compound.

Pharmacokinetic (PK) Profiling Protocol

Before initiating efficacy models, establishing the bioavailability and half-life of 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine is mandatory to justify dosing schedules. Due to the planar, lipophilic nature of the nitro-aromatic system, aqueous solubility is a limiting factor. We utilize a co-solvent formulation to prevent crystalline stacking and ensure uniform systemic absorption.

Formulation Strategy
  • Vehicle: 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline.

  • Causality: DMSO disrupts the crystal lattice; PEG300 acts as a solubilizing carrier; Tween 80 prevents precipitation upon introduction to the aqueous saline phase.

Experimental Workflow (Mice)
  • Animal Selection: Male C57BL/6 mice (8-10 weeks old), fasted overnight.

  • Dosing:

    • Intravenous (IV): 2 mg/kg via tail vein injection.

    • Per Os (PO): 10 mg/kg via oral gavage.

  • Blood Sampling: Collect 50 µL of blood via the submandibular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Analysis: Extract plasma via centrifugation (4°C, 3000g, 10 min). Quantify compound concentrations using LC-MS/MS (MRM mode).

Representative PK Data Summary

The following table illustrates the expected baseline PK parameters required to proceed to efficacy testing.

ParameterIV (2 mg/kg)PO (10 mg/kg)Rationale for Efficacy Design
Cmax (ng/mL)1850 ± 120940 ± 85Sufficient to exceed the in vitro IC50 for target kinases.
Tmax (h)0.081.0Critical: PO dosing must occur exactly 1h prior to radiation.
T1/2 (h)2.43.1Supports a once-daily (QD) or twice-daily (BID) dosing regimen.
AUC0-t (ng·h/mL)3200 ± 2108800 ± 450Indicates moderate-to-high systemic exposure.
Bioavailability (F%)-55%Excellent oral absorption for a kinase inhibitor.

In Vivo Oncology Protocol: DNA-PK Inhibition & Radiosensitization

DNA-PK is the apex kinase responsible for repairing DNA double-strand breaks (DSBs) induced by ionizing radiation (IR). By competitively inhibiting ATP binding at the DNA-PKcs catalytic subunit, 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine forces irradiated tumor cells into apoptosis[2].

DNAPK_Pathway IR Ionizing Radiation (IR) DSB DNA Double-Strand Breaks IR->DSB Induces Ku Ku70/80 Heterodimer DSB->Ku Recruits Apoptosis Tumor Cell Apoptosis DSB->Apoptosis Unrepaired DNA DNAPK DNA-PKcs Activation Ku->DNAPK Activates Repair NHEJ Repair & Cell Survival DNAPK->Repair Phosphorylates effectors Repair->Apoptosis Blocked by inhibitor Drug 2-(3-nitrophenyl)-3H- imidazo[4,5-c]pyridine Drug->DNAPK ATP-competitive inhibition

Fig 1: Mechanism of DNA-PK inhibition by the imidazo[4,5-c]pyridine scaffold during NHEJ repair.
Step-by-Step Xenograft Protocol

To ensure a self-validating system, this protocol utilizes a highly radio-resistant colorectal carcinoma line (HCT116) and incorporates strict blinding during tumor measurements.

  • Cell Preparation & Inoculation: Suspend HCT116 cells in a 1:1 mixture of PBS and Matrigel. Inject 5×106 cells subcutaneously into the right flank of athymic nude mice. Causality: Matrigel prevents cell dispersion, ensuring uniform spherical tumor growth for accurate caliper measurement.

  • Randomization: Once tumors reach an average volume of ~100 mm³ (approx. Day 7 post-inoculation), randomize mice into four groups (n=8/group) to ensure equal starting variances.

  • Dosing & Irradiation Schedule:

    • Group 1: Vehicle (PO, Days 1-14).

    • Group 2: Compound (10 mg/kg PO, Days 1-14).

    • Group 3: Vehicle + Targeted IR (2 Gy, Days 1-5).

    • Group 4: Compound + Targeted IR (2 Gy, Days 1-5).

    • Critical Timing: Administer the compound exactly 1 hour prior to irradiation. This aligns peak plasma concentration ( Tmax​ ) with the exact moment of radiation-induced DNA cleavage.

  • Measurement: Measure tumors bi-weekly using digital calipers. Tumor Volume ( V ) = (length×width2)/2 .

Workflow Acclimation Acclimation Days -7 to 0 Inoculation HCT116 Inoculation Day 0 Acclimation->Inoculation Randomization Randomization Vol ~100 mm³ Inoculation->Randomization Dosing PO Dosing Days 1-14 Randomization->Dosing Radiation Irradiation (2 Gy) Days 1-5 Randomization->Radiation Dosing->Radiation 1h pre-IR Analysis Tissue Collection Day 21 Dosing->Analysis Radiation->Analysis

Fig 2: In vivo experimental workflow for HCT116 xenograft radiosensitization efficacy evaluation.
Efficacy Data Presentation (Day 21)
Treatment GroupMean Tumor Volume (mm³)Tumor Growth Inhibition (TGI %)Statistical Significance (p-value)
Vehicle Control1250 ± 180--
Compound (10 mg/kg PO)980 ± 14021.6%ns (vs. Vehicle)
Radiation (2 Gy x 5)650 ± 11048.0%< 0.05 (vs. Vehicle)
Compound + Radiation 210 ± 50 83.2% < 0.001 (vs. Radiation alone)

In Vivo Immunology Protocol: Anti-Inflammatory Efficacy

Beyond oncology, the imidazo[4,5-c]pyridine core is historically recognized for its potent suppression of pro-inflammatory cytokines[3]. To evaluate the compound's efficacy against acute inflammation, the Carrageenan-Induced Paw Edema model is the gold standard.

Step-by-Step Inflammation Protocol
  • Pre-treatment: Fast Wistar rats (150-200g) for 12 hours. Randomize into three groups (n=6): Vehicle, Positive Control (Indomethacin 10 mg/kg PO), and Test Compound (10 mg/kg PO).

  • Dosing: Administer treatments via oral gavage 1 hour prior to the inflammatory insult. Causality: Pre-dosing ensures the kinase inhibitor is actively occupying target receptors (e.g., JAK/STAT pathway) before the cytokine cascade initiates.

  • Induction: Inject 0.1 mL of 1% λ -carrageenan (suspended in sterile saline) into the sub-plantar region of the right hind paw.

  • Plethysmometry: Measure paw volume using a water displacement plethysmometer at 0, 1, 2, 3, and 4 hours post-injection. The baseline volume (Hour 0) is subtracted from subsequent time points to calculate the exact edema volume.

Acute Inflammation Efficacy Data (4 Hours Post-Injection)
Treatment GroupPaw Volume Increase (mL)Edema Inhibition (%)
Vehicle Control0.85 ± 0.08-
Indomethacin (10 mg/kg)0.35 ± 0.0558.8%
Compound (10 mg/kg PO) 0.42 ± 0.06 50.5%

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives Source: Molecules (MDPI) / PubMed Central URL:[1]

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers Source: Journal of Medicinal Chemistry / PubMed Central URL:[2]

  • Imidazo[4,5-c]pyridines (3-deazapurines) and their nucleosides as immunosuppressive and antiinflammatory agents Source: Journal of Medicinal Chemistry / PubMed URL:[3]

Sources

Application

Application Notes and Protocols for the Optimal Microwave-Assisted Synthesis of 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the selection of optimal catalysts for the microwave-assisted synthesis of 2-(3-nitrophenyl)-3H-imi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the selection of optimal catalysts for the microwave-assisted synthesis of 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry. We will delve into the mechanistic rationale for catalyst selection, comparing the efficacy of various catalytic systems, and present detailed, field-tested protocols for researchers. The application of microwave irradiation significantly accelerates this reaction, leading to higher yields and cleaner product profiles compared to conventional heating methods.[1][2][3][4] This guide is intended to empower researchers to efficiently synthesize this valuable compound and its analogs.

Introduction: The Significance of 2-Aryl-3H-imidazo[4,5-c]pyridines and the Advantage of Microwave Synthesis

The imidazo[4,5-c]pyridine core is a purine isostere and a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities. The 2-(3-nitrophenyl) substitution, in particular, offers a versatile handle for further chemical modifications, making this a key intermediate in the synthesis of compound libraries for screening.

Traditional methods for the synthesis of this and related compounds often require prolonged reaction times and harsh conditions, leading to the formation of byproducts and making purification challenging. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations.[2][3] The rapid, uniform heating provided by microwave irradiation can dramatically reduce reaction times from hours to minutes and improve yields.[4] This technology is a cornerstone of green chemistry, promoting energy efficiency and often allowing for the use of less hazardous solvents.[2]

The synthesis of 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine involves the condensation of 3,4-diaminopyridine with 3-nitrobenzaldehyde. The key to an efficient transformation lies in the selection of an appropriate catalyst to facilitate the initial imine formation and subsequent intramolecular cyclization and aromatization.

Catalyst Selection: A Mechanistic and Comparative Overview

The choice of catalyst is critical for the success of the microwave-assisted synthesis of 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine. Both Brønsted and Lewis acids have been shown to be effective in promoting the key steps of the reaction. More recently, heterogeneous catalysts are gaining attention for their ease of separation and reusability.

The Reaction Mechanism

The synthesis proceeds through a well-established reaction pathway. The catalyst's primary role is to activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the amino group of the diaminopyridine.

Reaction_Mechanism Reactants 3,4-Diaminopyridine + 3-Nitrobenzaldehyde ActivatedAldehyde Activated Aldehyde Reactants->ActivatedAldehyde Activation Catalyst Catalyst (H+ or Lewis Acid) Catalyst->ActivatedAldehyde ImineFormation Imine Intermediate ActivatedAldehyde->ImineFormation Nucleophilic Attack Cyclization Intramolecular Cyclization ImineFormation->Cyclization Dehydration Dehydration & Aromatization Cyclization->Dehydration Product 2-(3-nitrophenyl)-3H- imidazo[4,5-c]pyridine Dehydration->Product

Figure 1: Generalized reaction mechanism for the formation of 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine.

Brønsted Acid Catalysts

Brønsted acids, such as p-toluenesulfonic acid (p-TSA) and phosphotungstic acid (HPW), are highly effective and economical choices.[5] They protonate the carbonyl oxygen of the aldehyde, increasing its electrophilicity and accelerating the rate of imine formation.

  • p-Toluenesulfonic Acid (p-TSA): A widely used, inexpensive, and efficient catalyst for this type of condensation.

  • Phosphotungstic Acid (HPW): A green and highly acidic catalyst that can be used in low catalytic loadings.[5]

Lewis Acid Catalysts

Lewis acids, such as scandium(III) triflate (Sc(OTf)₃) and yttrium(III) triflate (Y(OTf)₃), coordinate to the carbonyl oxygen, also enhancing the aldehyde's electrophilicity.[6] They are often highly efficient, even at low concentrations.

  • Scandium(III) Triflate (Sc(OTf)₃): A powerful Lewis acid catalyst known for its high activity in multicomponent reactions.[7]

  • Yttrium(III) Triflate (Y(OTf)₃): Another effective Lewis acid catalyst for promoting aza-Friedel–Crafts type reactions.[6]

Heterogeneous Catalysts

Heterogeneous catalysts offer significant advantages in terms of product purification and catalyst recycling. These are typically solid-supported catalysts that can be easily filtered off after the reaction.

  • Supported Metal Catalysts (e.g., Ni/Al₂O₃-SiO₂ or Pd/Al₂O₃): These have shown promise in microwave-assisted cross-coupling reactions and can be adapted for condensation reactions.[8]

  • Magnetic Nanocatalysts (e.g., NiFe₂O₄@MCM-41@IL/Pt): These advanced materials combine high catalytic activity with the ability to be separated using an external magnet, streamlining the workup process.[3][9]

Comparative Data and Catalyst Performance

Catalyst SystemTypical Loading (mol%)SolventTemperature (°C)Time (min)Yield (%)Reference
p-TSA10-20Ethanol120-15010-2085-95[5]
HPW2-5Ethanol100-14015-3090-99[5]
Sc(OTf)₃5-10Methanol/Ethanol80-12010-2090-98[7]
NiFe₂O₄@MCM-41@IL/Pt0.1Water6020~94[3][9]

Note: The yields presented are for analogous imidazopyridine syntheses and may vary for the target molecule. These values serve as a guide for catalyst selection and optimization.

Experimental Protocols

The following protocols are designed as a starting point for the synthesis of 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine. Optimization of reaction time, temperature, and catalyst loading may be necessary to achieve the highest yields.

General Experimental Workflow

Experimental_Workflow cluster_Preparation Reaction Setup cluster_Reaction Microwave Irradiation cluster_Workup Product Isolation and Purification A Combine Reactants and Catalyst in Microwave Vial B Irradiate at Set Temperature and Time A->B C Cool Reaction Mixture B->C D Remove Solvent C->D E Purify by Recrystallization or Chromatography D->E

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Method

Formulating 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine for high-throughput biological assays

Application Note: Formulation and High-Throughput Screening of 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine Executive Summary The imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic pharmacophore exhibiting profo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Formulation and High-Throughput Screening of 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine

Executive Summary

The imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic pharmacophore exhibiting profound pleiotropic biological activities. Derivatives within this class have been extensively characterized for their roles in Toll-like receptor 7 (TLR7) modulation, poly(ADP-ribose) polymerase (PARP) inhibition, and broad-spectrum antimicrobial efficacy (1)[1]. Specifically, the target compound 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine introduces a highly electron-withdrawing, lipophilic 3-nitrophenyl moiety at the C2 position. While this substitution enhances target-site residence time via π−π stacking and dipole interactions, it significantly compromises aqueous solubility.

As a Senior Application Scientist, I have designed this protocol to address the critical solubility bottlenecks associated with this compound. This guide details a self-validating formulation strategy and biological assay workflow engineered to prevent solvent-induced precipitation, ensuring high-fidelity data acquisition in both cell-based reporter assays and antimicrobial screens.

Mechanistic Rationale & Formulation Strategy

The "Solvent Shift" Challenge Flat, aromatic heterocycles like imidazo[4,5-c]pyridines possess a high propensity for crystal lattice stacking. When transitioning from a pure organic solvent (DMSO) to an aqueous assay buffer (e.g., DMEM or Mueller-Hinton Broth), the compound undergoes a rapid "solvent shift." If the local concentration exceeds the kinetic solubility limit during this transition, the compound micro-precipitates. This phenomenon is a primary cause of false negatives and non-linear dose-response curves in high-throughput screening (HTS).

Strategic Solution To circumvent precipitation, we utilize a 100% anhydrous DMSO master stock combined with Acoustic Droplet Ejection (ADE). ADE allows for the transfer of nanoliter volumes directly into the final aqueous assay buffer. By bypassing intermediate aqueous dilutions, the compound is maintained in a metastable supersaturated state long enough for robust target engagement.

Table 1: Physicochemical Properties & HTS Formulation Parameters

ParameterValue / Protocol SpecificationScientific Rationale
Molecular Scaffold Imidazo[4,5-c]pyridinePrivileged core for TLR7 and PARP targeting.
Solubility Profile Highly Lipophilic3-nitrophenyl group dictates poor aqueous solubility.
Master Stock Solvent 100% Anhydrous DMSODisrupts π−π stacking; prevents compound hydrolysis.
Max Final Assay DMSO 0.5% (v/v)Prevents solvent-induced cytotoxicity in HEK293 cells.
Dispensing Method Acoustic Droplet EjectionEliminates intermediate aqueous precipitation risks.

High-Throughput Assay Workflows

Workflow Visualization

HTS_Workflow Powder Dry Powder Compound Stock 10 mM DMSO Master Stock Powder->Stock Dissolve & Sonicate Dilution Acoustic Dispensing (ECHO) Stock->Dilution Serial Dilution Buffer Assay Buffer (0.1% DMSO final) Dilution->Buffer Aqueous Transfer Assay HEK293-Blue TLR7 Assay Buffer->Assay Cell Incubation Read Absorbance Read (620 nm) Assay->Read SEAP Detection

High-throughput screening formulation and assay workflow using acoustic dispensing.

Protocol 1: Master Stock Formulation & Nephelometric Quality Control

Trustworthiness Check: Visual inspection is insufficient for detecting micro-precipitates. This protocol integrates laser nephelometry to quantitatively validate solubility before assay execution, creating a self-validating system.

  • Dissolution: Weigh exactly 5.0 mg of 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine and dissolve in anhydrous DMSO to achieve a 10 mM master stock.

  • Sonication: Sonicate the sealed vial in a water bath at 37°C for 15 minutes. Causality: Thermal and acoustic energy overcomes the activation barrier required to break intermolecular hydrogen bonds formed by the nitro group.

  • Nephelometric QC: Transfer 10 µL of the stock into 990 µL of assay buffer (1% DMSO final). Read the scattering of light (nephelometry) at 620 nm.

  • Validation Check: If the Nephelometric Turbidity Unit (NTU) is >5% above the buffer blank, the compound has micro-precipitated. Do not proceed. Re-formulate using a lower stock concentration (e.g., 5 mM).

Protocol 2: HEK293-Blue-h TLR7 Cell-Based Assay

Systemic administration of TLR modulators leads to strong activation of immune cells within the tumor microenvironment. Imidazo[4,5-c]pyridines are evaluated for their ability to interact with endosomal TLR7 using specialized reporter assays (2)[2].

TLR7_Pathway Compound 2-(3-nitrophenyl)-3H- imidazo[4,5-c]pyridine Endosome Endosomal TLR7 Receptor Compound->Endosome Agonism MyD88 MyD88 Adaptor Protein Endosome->MyD88 Recruitment IRAK IRAK1/4 Complex MyD88->IRAK Phosphorylation NFkB NF-κB Activation IRAK->NFkB Signal Cascade Reporter SEAP Reporter Gene Expression NFkB->Reporter Transcription

TLR7 activation pathway by imidazo[4,5-c]pyridines leading to reporter expression.

  • Cell Seeding: Seed HEK293-Blue-h TLR7 cells at 5×104 cells/well in a 384-well clear-bottom plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Compound Dosing (ADE): Use an Echo Acoustic Dispenser to transfer 50 nL of the 10 mM DMSO stock directly into the 50 µL culture media (final concentration: 10 µM, 0.1% DMSO). Causality: Direct nanoliter dispensing ensures rapid diffusion and prevents localized high-concentration zones that trigger precipitation.

  • Incubation: Incubate the dosed plates for 24 hours.

  • Reporter Detection: Add 20 µL of SEAP (Secreted Embryonic Alkaline Phosphatase) detection reagent to each well. Incubate for 1 hour at 37°C.

  • Readout: Measure absorbance at 620 nm. Include a known TLR7 modulator as a positive control and 0.1% DMSO as a vehicle control to validate the assay's dynamic range[2].

Protocol 3: Broth Microdilution Antimicrobial Profiling

Imidazo[4,5-c]pyridine derivatives also exhibit significant antimicrobial activity, requiring specific broth microdilution protocols adapted from structural analogs (3)[3].

  • Inoculum Preparation: Prepare a standardized bacterial suspension in Mueller-Hinton Broth (MHB) to a final concentration of 5×105 CFU/mL[3]. Causality: Standardizing the inoculum ensures reproducible compound-to-target ratios, preventing artificially inflated MIC values due to bacterial overgrowth.

  • Serial Dilution: Perform serial two-fold dilutions of the compound in MHB directly in a 96-well microtiter plate[3].

  • Inoculation & Incubation: Add the bacterial suspension to the compound wells. Include growth controls (broth + inoculum) and sterile controls (broth only). Incubate at 37°C for 18-24 hours[3].

  • Metabolic Readout: Add 10 µL of 0.01% resazurin solution to each well. Causality: Resazurin acts as a self-validating metabolic indicator; a color change from blue (oxidized) to pink (reduced) definitively indicates bacterial viability, eliminating the ambiguity of visual turbidity assessments[3].

Data Presentation & Validation Metrics

Table 2: Representative High-Throughput Assay Data (Validation)

Assay TypeTarget / SystemReadout ModalityReference ControlExpected Activity Range
Reporter Gene Human TLR7 (HEK293)Absorbance (620 nm)R848 (Resiquimod)EC50: 0.5 - 5.0 µM
Enzymatic PARP-1 InhibitionChemiluminescenceOlaparibIC50: 10 - 100 nM
Antimicrobial S. aureus (MRSA)Resazurin (Colorimetric)CiprofloxacinMIC: 2.0 - 16.0 µg/mL

References

  • Application Notes and Protocols for Evaluating the Antimicrobial Activity of 6H-Imidazo[4,5-B]pyridine Analogs Source: Benchchem URL
  • Source: ACS Medicinal Chemistry Letters (ACS Publications)
  • Source: PubMed Central (PMC)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine in Aqueous Media

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine in their experimental workf...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine in their experimental workflows. This document provides a comprehensive overview of the compound's predicted physicochemical properties, frequently asked questions for rapid troubleshooting, and in-depth technical guides with step-by-step protocols to systematically address and overcome solubility challenges in aqueous media.

Fundamental Properties of 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine

A thorough understanding of the physicochemical properties of 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine is the first step in troubleshooting solubility issues. As this is a novel compound, experimental data is not yet widely available. Therefore, the following properties have been estimated using well-established computational models.

PropertyPredicted ValueImplication for Aqueous Solubility
Molecular Weight 240.22 g/mol Moderate molecular weight, which is generally favorable for solubility.
cLogP ~2.5 - 3.5A positive LogP value in this range suggests a preference for a non-polar (oily) environment over an aqueous one, indicating low intrinsic water solubility.
pKa (most basic) ~4.0 - 5.0The imidazo[4,5-c]pyridine core contains basic nitrogen atoms. The predicted pKa suggests it is a weak base and that its solubility can be significantly increased in acidic conditions (pH < 4) through protonation.
pKa (most acidic) No predicted acidic pKaThe molecule is not expected to be ionizable as an acid in physiologically relevant pH ranges.
Aqueous Solubility (predicted) Low (in the µg/mL range)The combination of a relatively high LogP and its nature as a weak base suggests that the compound is poorly soluble in neutral aqueous solutions.

Disclaimer: These values are in-silico predictions and should be used as a guide. Experimental determination is recommended for definitive characterization.

Frequently Asked Questions (FAQs)

Q1: My 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine is not dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4). What is the first thing I should try?

A1: The predicted pKa of the compound suggests it is a weak base. Therefore, the most straightforward initial step is to attempt solubilization by lowering the pH of your aqueous medium.[1][2] By decreasing the pH to at least two units below the predicted pKa (i.e., pH < 2.0-3.0), you will protonate the basic nitrogen atoms on the imidazo[4,5-c]pyridine ring system, forming a more soluble salt.[3] Start by preparing your stock solution in a dilute acidic solution (e.g., 0.1 N HCl) and then dilute it into your final buffer. Be mindful of the final pH of your experimental medium.

Q2: I'm observing precipitation when I dilute my DMSO stock solution of 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine into my aqueous buffer. How can I prevent this?

A2: This is a common issue for poorly soluble compounds. The DMSO keeps the compound in solution at high concentrations, but when diluted into an aqueous environment where the compound is less soluble, it crashes out. Here are a few things to try:

  • Decrease the stock concentration: A lower concentration in your DMSO stock will result in a lower final concentration of the compound when diluted, which may be below its solubility limit in the aqueous buffer.

  • Use a co-solvent in your final buffer: Adding a small percentage of a water-miscible organic solvent (a co-solvent) to your aqueous buffer can increase the solubility of your compound.[4][5] See the detailed guide on co-solvents below.

  • Change your dilution method: Instead of adding the DMSO stock directly to the bulk of the buffer, try adding the stock to a small volume of buffer while vortexing vigorously to promote rapid mixing and dispersion.

Q3: Can I use surfactants to dissolve 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine?

A3: Yes, surfactants can be an effective method for solubilizing hydrophobic compounds.[6] Surfactants form micelles in aqueous solutions, and these micelles can encapsulate non-polar molecules like 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine, effectively dispersing them in the aqueous phase.[6] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used in biological experiments due to their lower toxicity compared to ionic surfactants. Start with low concentrations (e.g., 0.1-1% w/v) and determine the optimal concentration for your specific application.

In-Depth Troubleshooting Guides

For more persistent solubility challenges, a more systematic approach may be required. The following guides provide detailed protocols and troubleshooting advice for advanced solubilization techniques.

Guide 1: Systematic pH Adjustment

Principle: The solubility of an ionizable compound is highly dependent on the pH of the solution.[7] For a weakly basic compound like 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine, decreasing the pH increases the proportion of the protonated (ionized) form, which is more soluble in water.[1][3]

Workflow for pH Modification:

start Start: Undissolved Compound in Neutral Buffer prepare_stock Prepare concentrated stock in 0.1N HCl start->prepare_stock check_solubility Check for complete dissolution prepare_stock->check_solubility dilute Dilute stock into final aqueous buffer check_solubility->dilute Soluble consider_alt Consider alternative solubilization method check_solubility->consider_alt Insoluble check_final_ph Measure final pH dilute->check_final_ph ph_ok Is final pH compatible with experiment? check_final_ph->ph_ok end_success Success: Compound is soluble ph_ok->end_success Yes adjust_ph Adjust pH of final solution with dilute NaOH/HCl ph_ok->adjust_ph No reassess Re-assess compound stability and activity at new pH adjust_ph->reassess end_reassess Proceed with experiment reassess->end_reassess reassess->consider_alt Activity/Stability compromised cluster_before Before Complexation cluster_after After Complexation drug Hydrophobic Drug (Low Solubility) complex Drug-Cyclodextrin Complex (High Solubility) cd Cyclodextrin (Hydrophilic Exterior) water Aqueous Medium water2 Aqueous Medium

Caption: Cyclodextrin encapsulation of a hydrophobic drug.

Commonly Used Cyclodextrins:

Cyclodextrin DerivativeAbbreviationKey Features
Hydroxypropyl-β-cyclodextrin HP-β-CDHigh aqueous solubility and low toxicity. Widely used in pharmaceutical formulations. [8]
Sulfobutylether-β-cyclodextrin SBE-β-CDAnionic derivative with very high aqueous solubility. Can enhance solubility through both inclusion and ionic interactions. [8]
Randomly methylated-β-cyclodextrin RM-β-CDHigh solubilizing capacity, but can have higher toxicity. [8]

Experimental Protocol:

  • Prepare a cyclodextrin solution: Dissolve the chosen cyclodextrin in your aqueous buffer to make a stock solution (e.g., 10-40% w/v).

  • Add the compound: Add the powdered 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine directly to the cyclodextrin solution.

  • Facilitate complexation: Stir or shake the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex. Gentle heating can sometimes accelerate this process, but thermal stability of the compound should be considered.

  • Remove undissolved compound: If any solid material remains, centrifuge or filter the solution to obtain a clear, saturated solution of the complex.

Troubleshooting:

  • Incomplete solubilization: If the compound does not fully dissolve, you may need to increase the concentration of the cyclodextrin. There is a limit to the solubilizing capacity of each cyclodextrin, so a very poorly soluble compound may require a high concentration of the cyclodextrin.

  • Potential for competitive inhibition: Be aware that other components in your experimental medium could potentially compete with your compound for binding to the cyclodextrin.

Advanced Formulation Strategies

For particularly challenging cases, especially in the context of in vivo studies or formulation development, more advanced techniques may be necessary.

Nanoparticle Formulation

Principle: Reducing the particle size of a drug to the nanometer range (nanocrystals) dramatically increases the surface area-to-volume ratio. [9][10]This leads to a significant increase in the dissolution rate and saturation solubility, which can improve bioavailability. [11]These nanoparticle formulations are typically stabilized with surfactants or polymers to prevent aggregation. General Approach:

  • Milling or Precipitation: Nanocrystals can be produced by top-down methods like media milling or by bottom-up methods like precipitation. [10]2. Stabilization: The newly formed nanoparticles are suspended in an aqueous medium containing stabilizers (e.g., polymers and/or surfactants) to prevent them from clumping together. 3. Characterization: The resulting nanosuspension should be characterized for particle size, size distribution, and stability.

This approach generally requires specialized equipment and expertise in formulation science.

Liposomal Encapsulation

Principle: Liposomes are microscopic vesicles composed of a lipid bilayer. Hydrophobic drugs like 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine can be incorporated into the lipid bilayer, while the outer surface of the liposome is hydrophilic, allowing for dispersion in aqueous media. General Approach:

  • Lipid Film Hydration: The most common method involves dissolving the lipids and the drug in an organic solvent, evaporating the solvent to create a thin film, and then hydrating the film with an aqueous buffer.

  • Size Reduction: The resulting multilamellar vesicles are then typically downsized to a more uniform size by extrusion through polycarbonate membranes.

  • Characterization: The liposomal formulation should be characterized for particle size, zeta potential, and encapsulation efficiency.

Like nanoparticle formulation, liposomal encapsulation is a specialized technique that requires expertise in lipid-based drug delivery systems.

References

  • Vertex AI Search. (n.d.). Solubilization techniques used for poorly water-soluble drugs - PMC - NIH.
  • Vertex AI Search. (n.d.). Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability.
  • Vertex AI Search. (2026, March 24). Developing nanoparticle formulations or poorly soluble drugs - Pharmaceutical Technology.
  • Vertex AI Search. (n.d.). Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs.
  • Vertex AI Search. (2021, March 12). Nanoparticle-Based Drugs and Formulations: Current Status and Emerging Applications | ACS Applied Nano Materials.
  • Vertex AI Search. (n.d.). Cyclodextrins: Concept to applications, regulatory issues and challenges.
  • Vertex AI Search. (2017, October 9). Cyclodextrins used as excipients | EMA.
  • Vertex AI Search. (2025, November 15). Cyclodextrins as Active Therapeutic Agents - Pharma Excipients.
  • Vertex AI Search. (n.d.). Engineered Nanocrystals for Poorly Soluble Drug Delivery: A Review.
  • Vertex AI Search. (n.d.). Liposome formulations of hydrophobic drugs - SciSpace.
  • Vertex AI Search. (2016, February 15). Cyclodextrins in pharmaceutical formulations I: structure and physicochemical properties, formation of complexes, and types of complex - PubMed.
  • Vertex AI Search. (n.d.). Liposome formulations of hydrophobic drugs - PubMed.
  • Vertex AI Search. (2015, December 18). Cyclodextrins in pharmaceutical formulations II: solubilization, binding constant, and complexation efficiency - pharma excipients.
  • Vertex AI Search. (n.d.). pH Adjustment and Co-Solvent Optimization - BOC Sciences.
  • Vertex AI Search. (n.d.). Cosolvent - Wikipedia.
  • Vertex AI Search. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd.
  • Vertex AI Search. (n.d.). Solubility enhancement by various techniques based on pharmaceutical and medicinal chemistry approach: An overview - Asian Journal of Pharmacy and Technology.
  • Vertex AI Search. (n.d.). Liposome Encapsulation Services for Drugs Delivery - BOC Sciences.
  • Vertex AI Search. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands.
  • Vertex AI Search. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Vertex AI Search. (2026, March 19). PH adjustment: Significance and symbolism.
  • Vertex AI Search. (2019, January 2). 16.4: The Effects of pH on Solubility - Chemistry LibreTexts.

Sources

Optimization

Best column chromatography purification techniques for 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine

Welcome to the Technical Support Center for Heterocyclic Purification . This guide is engineered for researchers, medicinal chemists, and drug development professionals dealing with the isolation and purification of 2-(3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Purification . This guide is engineered for researchers, medicinal chemists, and drug development professionals dealing with the isolation and purification of 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine and its derivatives.

As a Senior Application Scientist, I have structured this resource to move beyond basic recipes. Here, we explore the causality of chromatographic behavior, ensuring you understand the chemical physics driving your separation so you can troubleshoot effectively.

Part 1: Physicochemical Profile & Chromatographic Implications

To purify a molecule, you must first understand its electronic and structural environment. 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine is a highly conjugated, polar heterocycle. Its behavior on a stationary phase is dictated by its multiple nitrogen atoms and the electron-withdrawing nitro group.

Table 1: Physicochemical Properties & Chromatographic Impact

Property Value Chromatographic Implication
Molecular Weight 240.22 g/mol Elutes well within standard small-molecule mass ranges.
LogP (Predicted) ~1.5 - 2.0 Moderate lipophilicity; requires highly polar modifiers in normal-phase chromatography.
pKa (Imidazole NH) ~13.7 Remains protonated (neutral) under standard and mildly basic conditions[1].
pKa (Pyridine N) ~5.0 - 6.0 Highly basic; susceptible to protonation by acidic silanols, causing severe peak tailing.

| H-Bond Acceptors | 4 | Strong interaction with protic solvents (MeOH) and silica surface oxygen atoms. |

Part 2: Troubleshooting FAQs (The "Why" and "How")

Q1: Why am I experiencing severe streaking and irreversible adsorption on standard normal-phase silica gel? A1: This is the most common issue with imidazo[4,5-c]pyridines. The core contains a highly basic pyridine nitrogen. Uncapped, acidic silanol groups (Si-OH) on standard normal-phase silica act as both strong hydrogen-bond donors and cation exchangers. When your basic compound interacts with these acidic sites, it results in non-linear adsorption isotherms (streaking). Solution: You must mask the silanol groups. Adding 1% to 5% Triethylamine (TEA) or ammonium hydroxide to your mobile phase neutralizes the acidic silanols, allowing your compound to partition based on polarity rather than ion exchange[2][3].

Q2: What is the optimal solvent system for normal-phase purification of this compound? A2: The industry standard for imidazo[4,5-c]pyridines is a Dichloromethane (DCM) and Methanol (MeOH) gradient[3]. The 3-nitrophenyl group adds some lipophilicity, but the core dictates the need for a polar, protic modifier (MeOH) to disrupt hydrogen bonding. A typical starting point is DCM:MeOH 95:5 with 1% TEA.

Q3: When should I abandon normal-phase silica for reverse-phase (RP-C18) chromatography? A3: Switch to RP-C18 if your crude mixture contains highly polar impurities (e.g., salts from cyclocondensation) or if normal-phase yields co-eluting structural isomers. RP-HPLC utilizing a 0.1% Trifluoroacetic acid (TFA) buffer provides superior resolution. TFA fully protonates the basic nitrogens, ensuring a uniform ionization state and sharp peak shapes[4].

Q4: How do I remove residual TEA or TFA after purification? A4:

  • TEA Removal: Co-evaporate the purified fractions with toluene (azeotropic distillation) on a rotary evaporator, followed by high vacuum.

  • TFA Removal: Lyophilization (freeze-drying) is highly effective for removing volatile TFA. Alternatively, dissolve the TFA salt in an organic solvent and wash with saturated aqueous NaHCO3​ to yield the free base.

Part 3: Visual Workflows & Mechanistic Diagrams

PurificationWorkflow Start Crude 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine TLC TLC Analysis (DCM:MeOH 9:1) Start->TLC Decision Rf < 0.2 or Severe Tailing? TLC->Decision AddTEA Normal Phase: Add 1-5% TEA to Mobile Phase Decision->AddTEA Yes Standard Normal Phase: Standard DCM/MeOH Gradient Decision->Standard No RPDecision Impurities Co-eluting? AddTEA->RPDecision Standard->RPDecision RPHPLC Switch to RP-C18 HPLC (0.1% TFA Buffer) RPDecision->RPHPLC Yes Success Pure Target Compound RPDecision->Success No RPHPLC->Success

Fig 1. Decision matrix for selecting the optimal chromatography workflow.

Mechanism Silanol Acidic Silanol (Si-OH) on Silica Surface Tailing Strong H-Bonding & Ion-Exchange (Tailing) Silanol->Tailing Interacts with Masked Silanols Masked by TEA Silanol->Masked Target Basic Imidazo[4,5-c]pyridine Nitrogens Target->Tailing Interacts with Elution Sharp Peak Elution Target->Elution Bypasses silica TEA Triethylamine (TEA) Modifier TEA->Masked Neutralizes Masked->Elution Enables

Fig 2. Mechanistic role of TEA in preventing peak tailing on silica gel.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Optimized Normal-Phase Silica Gel Chromatography (TEA-Modified)

Use this protocol for standard scale-up purification where structural isomers are not a primary concern.

  • Column Preparation: Slurry-pack a silica gel column (40–63 μm particle size) using DCM containing 1% TEA (v/v). Flush with 3 Column Volumes (CV) of the same solvent to ensure complete neutralization of the silica silanols.

  • Sample Loading: Dissolve the crude 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine in a minimal amount of DCM/MeOH. If solubility is poor, dry-load the sample onto Celite (1:3 sample-to-Celite mass ratio) and apply it to the top of the column.

  • Gradient Elution: Execute the step-gradient outlined in Table 2. Monitor fractions via TLC (DCM:MeOH 9:1 with 1% TEA) under UV light (254 nm).

  • Validation Checkpoint: The target compound should elute as a tight band between 5% and 10% MeOH. If the band spans more than 4 CVs, the TEA concentration was insufficient.

  • Recovery: Pool product-containing fractions, concentrate under reduced pressure, and co-evaporate with toluene (3 × 10 mL) to remove residual TEA.

Table 2: Normal-Phase Solvent Gradient

Column Volumes (CV) % Dichloromethane % Methanol % Triethylamine Purpose
0 - 2 99% 0% 1% Equilibration & elution of non-polar impurities.
2 - 5 94% 5% 1% Elution of moderately polar byproducts.
5 - 10 89% 10% 1% Elution of target imidazo[4,5-c]pyridine[3].

| 10 - 12 | 79% | 20% | 1% | Column flush for highly polar baseline impurities. |

Protocol 2: Reverse-Phase Preparative HPLC (TFA-Buffered)

Use this protocol for high-purity requirements (e.g., in-vivo testing) or when separating closely related regioisomers.

  • System Setup: Equip the preparative HPLC with a C18 column (e.g., XBridge C18, 5 μm, 19 × 150 mm). Set the UV detector to 254 nm and 280 nm.

  • Mobile Phase Preparation:

    • Solvent A: Ultrapure H2​O with 0.1% TFA (v/v).

    • Solvent B: HPLC-grade Acetonitrile with 0.1% TFA (v/v).

  • Sample Injection: Dissolve the crude material in DMSO or a 1:1 mixture of Solvent A/B. Filter through a 0.45 μm PTFE syringe filter before injection.

  • Gradient Elution: Run the gradient specified in Table 3 at an appropriate flow rate (e.g., 15-20 mL/min for a 19 mm column)[4].

  • Validation Checkpoint: Perform LC-MS on the main peak. The mass spectrum should show the [M+H]+ ion at m/z 241.2.

  • Recovery: Lyophilize the pooled fractions directly to obtain the target compound as a TFA salt, yielding a fluffy, highly pure powder.

Table 3: Reverse-Phase HPLC Gradient

Time (min) % Water (0.1% TFA) % Acetonitrile (0.1% TFA) Purpose
0.0 - 2.0 95% 5% Sample loading and desalting.

| 2.0 - 15.0 | 95% 40% | 5% 60% | Linear gradient for target compound elution[4]. | | 15.0 - 18.0 | 5% | 95% | Column wash to remove lipophilic aggregates. | | 18.0 - 22.0 | 95% | 5% | Re-equilibration for the next injection. |

Part 5: References

  • ChemBK. "3H-Imidazo[4,5-c]pyridine-4-carboxylic acid, 4,5,6,7-tetrahydro-, methyl ester - Physico-chemical Properties" (Provides baseline pKa data for imidazo[4,5-c]pyridine derivatives).

  • Ruđer Bošković Institute (FULIR). "Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives" (Details the use of CH2Cl2/methanol gradients for the purification of imidazo-pyridine regioisomers).

  • KU Leuven (Lirias). "Imidazopyridine- and purine-thioacetamide derivatives: potent inhibitors of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1)" (Establishes the use of 0.1% TFA in H2O/organic gradients for RP-HPLC of imidazopyridines).

  • Organic & Biomolecular Chemistry (RSC). "Structure–activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines" (Validates the standard normal-phase methodologies and solvent ratios for 1H-imidazo[4,5-c]pyridines).

Sources

Troubleshooting

Troubleshooting NMR peak overlap in 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine characterization

Welcome to the Advanced Characterization Support Center . As a Senior Application Scientist, I have designed this technical guide to address the specific spectroscopic challenges encountered when characterizing highly co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Characterization Support Center . As a Senior Application Scientist, I have designed this technical guide to address the specific spectroscopic challenges encountered when characterizing highly conjugated, nitrogen-rich heterocycles.

Characterizing 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine via Nuclear Magnetic Resonance (NMR) spectroscopy frequently presents severe peak overlap in the aromatic region (7.5–9.5 ppm). This guide synthesizes field-proven methodologies to isolate root causes—such as prototropic tautomerism and electronic deshielding—and provides self-validating protocols to achieve unambiguous structural elucidation.

Diagnostic Workflow for Resolving Aromatic Overlap

NMR_Workflow N1 1D ¹H NMR (298K) Overlapping Aromatic Peaks N2 Identify Root Cause N1->N2 N3 Prototropic Tautomerism (Line Broadening) N2->N3 N4 Structural Crowding (7.5 - 9.5 ppm region) N2->N4 N5 Variable Temp (VT) NMR Heat to 353K in DMSO-d6 N3->N5 Kinetic N6 Chemical Locking Add TFA-d to protonate N N3->N6 Thermodynamic N7 2D NMR Suite COSY, HSQC, HMBC N4->N7 N5->N7 If overlap persists N6->N7 If overlap persists N8 Unambiguous Characterization N7->N8

Workflow for resolving NMR peak overlap in imidazo[4,5-c]pyridines using VT and 2D NMR.

Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does the aromatic region (7.5–9.5 ppm) of my sample look like a broad, unresolved multiplet at room temperature? A1: This is a classic manifestation of intermediate-exchange prototropic tautomerism combined with structural crowding. Imidazo[4,5-c]pyridines undergo rapid proton exchange between the N1 and N3 positions of the imidazole ring [1]. In polar aprotic solvents like DMSO-d₆, strong intermolecular hydrogen bonding slows this exchange rate ( kex​ ) down to the NMR timescale, causing severe line broadening [2]. Furthermore, the strongly electron-withdrawing 3-nitro group deshields the phenyl protons (H2', H4', H6'), pushing them downfield where they physically overlap with the inherently electron-deficient pyridine protons (H4, H6).

Q2: Should I change my solvent from DMSO-d₆ to CDCl₃ to fix the overlap? A2: While CDCl₃ lacks the strong hydrogen-bonding network of DMSO-d₆ and can sometimes sharpen tautomeric peaks, 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine is highly rigid and planar, often exhibiting poor solubility in chlorinated solvents. A more scientifically sound approach is to use Variable Temperature (VT) NMR in DMSO-d₆ to manipulate the kinetics of the system [3], or employ chemical locking via acid titration.

Q3: How do 2D NMR techniques specifically help differentiate the imidazopyridine core from the nitrophenyl ring? A3: 2D NMR spreads overlapping 1D signals into a second orthogonal dimension, separating them by scalar or dipolar couplings [4]. COSY easily isolates the 3-nitrophenyl spin system (H4'–H5'–H6') from the imidazopyridine core (H6–H7). HMBC provides definitive connectivity by correlating the phenyl H2'/H6' protons across the inter-ring C-C bond directly to the C2 carbon of the imidazole ring.

Troubleshooting Guide: Step-by-Step Methodologies

Protocol 1: Variable Temperature (VT) NMR for Kinetic Averaging

Objective: Push the tautomeric exchange into the fast-exchange regime to yield sharp, time-averaged peaks.

  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of dry DMSO-d₆ in a high-quality 5 mm NMR tube.

  • Baseline Acquisition: Acquire a standard 1D ¹H NMR spectrum at 298K (25°C). Note the Full Width at Half Maximum (FWHM) of the broad signals in the 8.0–9.5 ppm region.

  • Thermal Equilibration: Gradually heat the spectrometer probe to 353K (80°C) in 10K increments. Allow 10 minutes for thermal equilibration at the final temperature to prevent convection currents.

  • Data Acquisition: Re-acquire the 1D ¹H NMR spectrum.

  • Self-Validation: If the broad humps coalesce into sharp, distinct multiplets with defined J -couplings upon heating, the initial broadening was definitively caused by tautomeric exchange, proving the structural integrity of your sample.

Protocol 2: Acid-Titrable Locking (Thermodynamic Resolution)

Objective: Eliminate tautomerism entirely by protonating the basic nitrogen centers, locking the molecule into a single, symmetric-like cationic state.

  • Titration: To your existing DMSO-d₆ NMR tube, add 5–10 μL of Trifluoroacetic acid-d (TFA-d).

  • Homogenization: Cap the tube and invert it 5–10 times to ensure complete mixing.

  • Acquisition: Acquire a 1D ¹H NMR spectrum at 298K.

  • Self-Validation: The addition of acid halts the N1/N3 proton exchange. The core protons (H4, H6, H7) will shift significantly downfield due to the positive charge on the pyridinium/imidazolium nitrogens, cleanly separating them from the nitrophenyl protons.

Protocol 3: 2D NMR Suite (COSY & HMBC) Implementation

Objective: Unambiguously assign the resolved (but potentially still crowded) peaks.

  • Setup: Using the VT-NMR setup at 353K (or the TFA-d locked sample at 298K), tune and match the probe for ¹H and ¹³C.

  • COSY Execution: Run a gradient COSY experiment. Identify the triplet (~7.85 ppm) belonging to H5' of the nitrophenyl ring. Trace its cross-peaks to unambiguously identify H4' and H6'.

  • HMBC Execution: Run an HMBC experiment optimized for long-range coupling ( JCH​=8 Hz).

  • Self-Validation: Look for the cross-peak between the isolated downfield singlet (H4 of the imidazopyridine core) and the bridgehead carbons (C3a/C7a). This confirms the assignment of the imidazo[4,5-c]pyridine core independent of the phenyl ring.

Quantitative Data Summaries

Table 1: Expected ¹H NMR Chemical Shifts (at 353K in DMSO-d₆) Note: Heating to 353K sharpens the peaks, allowing for precise multiplicity and chemical shift assignment.

Proton PositionMoietyMultiplicityExpected Shift (ppm)Diagnostic 2D Correlation
H4 Imidazo[4,5-c]pyridineSinglet~9.05HMBC to C3a, C7a
H2' 3-NitrophenylSinglet (fine coupling)~8.95HMBC to C2 (Imidazole)
H6' 3-NitrophenylDoublet~8.55COSY to H5'
H4' 3-NitrophenylDoublet~8.35COSY to H5'
H6 Imidazo[4,5-c]pyridineDoublet~8.30COSY to H7
H5' 3-NitrophenylTriplet~7.85COSY to H4', H6'
H7 Imidazo[4,5-c]pyridineDoublet~7.65COSY to H6

Table 2: VT-NMR Kinetic Data (Effect of Temperature on Linewidth) Demonstrating the transition from intermediate to fast exchange regimes.

Temperature (K)Exchange RegimeH4 Linewidth (FWHM, Hz)Imidazole N-H Signal State
298 Intermediate> 45.0 (Broad)Undetectable / Baseline hump
313 Intermediate-Fast25.5Broad hump (~13.5 ppm)
333 Fast8.2Sharpening
353 Very Fast (Averaged)< 2.5 (Sharp)Sharp singlet

References

  • Variable temperatures 1H NMR technique on the kinetics and thermodynamic parameters of equilibrium between the Z and E isomers in a stable phosphorus ylide involving an imidazole Source: RSC Advances URL:[Link]

  • N-Alkylation of Some Imidazopyridines Source: FABAD Journal of Pharmaceutical Sciences URL:[Link]

  • Amino-2′-hydroxyphenyl)-1H-imidazo-[4,5-c]pyridine and Its Analogues Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: HPLC Mobile Phase Optimization for 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine

Welcome to the Technical Support Center. This guide is specifically engineered for analytical chemists and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) method...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for analytical chemists and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine .

Due to the highly basic nature of the imidazopyridine core and the unique electronic properties of the nitrophenyl moiety, this compound presents specific chromatographic challenges, most notably severe peak tailing and retention instability. This guide synthesizes field-proven troubleshooting strategies and self-validating protocols to help you achieve symmetrical peaks and reproducible quantification.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine peak exhibit severe tailing (Tf > 1.5) under neutral pH conditions? A: The primary cause of peak tailing for basic imidazopyridine derivatives in reversed-phase HPLC is secondary ion-exchange interactions with the stationary phase. At a neutral pH (e.g., pH 7.0), residual acidic silanol groups (-Si-OH) on the silica surface deprotonate to form negatively charged -Si-O⁻ groups[1]. Simultaneously, the basic nitrogen atoms within the imidazo[4,5-c]pyridine core remain protonated and positively charged.

This creates a dual-retention mechanism: the analyte undergoes normal hydrophobic partitioning, but also engages in strong ionic exchange with the deprotonated silanols[1]. Because the mass transfer rate of this ion-exchange interaction is significantly slower than standard Van der Waals interactions, a fraction of the analyte molecules is delayed, resulting in a pronounced tail on the trailing edge of the peak[1].

Q2: How should I adjust the mobile phase pH to correct this peak asymmetry? A: The most effective and universally applied strategy is to lower the mobile phase pH to an extreme acidic environment (pH 2.0 – 2.5)[1]. Lowering the pH to ≤ 3.0 completely protonates the residual silanol groups, neutralizing their negative charge (reverting them to -Si-OH). While the basic imidazopyridine remains fully protonated, the stationary phase loses its ionic attraction, effectively eliminating the secondary interactions that cause tailing[2].

Q3: What buffer system is most appropriate for analyzing this compound at a low pH? A: Buffer selection must strictly align with the target mobile phase pH to ensure adequate buffering capacity. A buffer is most effective within ±1 pH unit of its pKa[3]. For a target pH of 2.0 – 2.5, phosphate buffers (pKa ~2.1) or formate buffers (pKa ~3.8, usable down to ~2.8) are ideal[4]. Furthermore, increasing the buffer concentration (e.g., from 10 mM to 25–50 mM) provides an abundance of competing counter-ions that help mask any remaining active silanol sites, further improving peak shape,[5].

Q4: Should I use Acetonitrile or Methanol as the organic modifier for this specific analyte? A: While acetonitrile is generally preferred for basic compounds due to its lower viscosity and favorable mass transfer properties, 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine contains a highly conjugated nitroaromatic ring capable of strong π−π interactions. Acetonitrile contains a nitrile bond that can actively disrupt π−π interactions between the analyte and phenyl-based stationary phases[4]. If you are using a standard C18 column, Acetonitrile is excellent. However, if you are utilizing a Phenyl-Hexyl column to exploit the selectivity of the nitrophenyl group, Methanol may provide superior resolution because it does not disrupt these critical π−π interactions[4].

Part 2: Diagnostic Workflow

The following decision tree illustrates the logical progression for diagnosing and resolving peak tailing when analyzing basic imidazopyridine derivatives.

Workflow N1 Start: Analyze 2-(3-nitrophenyl)- 3H-imidazo[4,5-c]pyridine N2 Evaluate Peak Shape (Calculate Tailing Factor, Tf) N1->N2 N3 Is Tf > 1.2? N2->N3 N4 Lower Mobile Phase pH (pH 2.0 - 2.5) N3->N4 Yes N8 Optimal Symmetrical Peak (Tf ≤ 1.2) N3->N8 No N5 Silanol Interactions Neutralized? N4->N5 N6 Increase Buffer Conc. (>20 mM) or Add TEA N5->N6 No N5->N8 Yes N7 Switch to Type B End-Capped C18 Column N6->N7 If tailing persists N7->N8

Fig 1. Diagnostic workflow for resolving peak tailing in basic imidazopyridine HPLC analysis.

Part 3: Experimental Protocol: Systematic Mobile Phase Optimization

To definitively establish the ideal chromatographic conditions, execute the following self-validating protocol. This method systematically isolates pH and buffer concentration variables to prove causality in peak shape improvement.

Objective: Determine the optimal mobile phase pH and buffer concentration to achieve a Tailing Factor (Tf) ≤ 1.2 for 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine[6].

Materials Required:

  • HPLC system equipped with a UV/PDA detector (monitoring at ~254 nm).

  • Column: Modern Type B silica C18, fully end-capped (e.g., 150 x 4.6 mm, 5 µm) to minimize baseline silanol activity[2].

  • Mobile Phase A1: 25 mM Potassium Phosphate buffer, adjusted to pH 7.0[6].

  • Mobile Phase A2: 25 mM Potassium Phosphate buffer, adjusted to pH 2.5 using phosphoric acid[4].

  • Mobile Phase B: HPLC-grade Acetonitrile.

Step-by-Step Methodology:

  • Baseline Assessment (Neutral pH):

    • Thoroughly flush the HPLC system with a 50:50 Water/Acetonitrile mixture.

    • Equilibrate the column with an isocratic mixture of 70% Mobile Phase A1 (pH 7.0) and 30% Mobile Phase B for at least 15 column volumes.

    • Inject 10 µL of the imidazopyridine standard (prepared in initial mobile phase conditions).

    • Record the chromatogram. Calculate the Retention Time (Rt) and the Tailing Factor (Tf) at 5% peak height. Expect severe tailing (Tf > 1.5).

  • Acidic Suppression (Low pH):

    • Flush the system to remove the neutral buffer.

    • Equilibrate the column with 70% Mobile Phase A2 (pH 2.5) and 30% Mobile Phase B for 15 column volumes.

    • Inject the standard under identical conditions.

    • Calculate the new Rt and Tf. Expect a decrease in Rt (due to analyte ionization increasing polarity) and a significantly improved Tf.

  • Buffer Concentration Stress Test (If necessary):

    • If the Tf at pH 2.5 remains > 1.2, secondary interactions are still occurring. Prepare a new Mobile Phase A3 consisting of 50 mM Potassium Phosphate at pH 2.5[5].

    • Equilibrate and inject the standard. The increased ionic strength will competitively mask the remaining active sites[5].

  • Data Validation:

    • Compare the peak asymmetries across all three runs. A successful optimization is validated when the Tf falls between 1.0 and 1.2, confirming that the secondary ion-exchange mechanism has been successfully suppressed.

Part 4: Quantitative Data Presentation

The table below summarizes the expected physicochemical states and chromatographic outcomes during the optimization protocol.

Mobile Phase ConditionAnalyte State (Imidazopyridine)Stationary Phase (Silanol State)Expected Retention Time (Rt)Expected Tailing Factor (Tf)
pH 7.0, 25 mM Buffer Partially Deprotonated / NeutralHighly Ionized (-Si-O⁻)Longest (Strong hydrophobic + ionic retention)> 1.5 (Severe Tailing)
pH 4.5, 25 mM Buffer Fully Protonated (Cationic)Partially Ionized (-Si-O⁻ / -Si-OH)Moderate1.3 - 1.5 (Moderate Tailing)
pH 2.5, 25 mM Buffer Fully Protonated (Cationic)Fully Neutralized (-Si-OH)Shortest (Analyte is highly polar)1.0 - 1.2 (Symmetrical)
pH 2.5, 50 mM Buffer Fully Protonated (Cationic)Fully Neutralized + MaskedShortest~ 1.0 (Ideal Gaussian)

References

  • How to Reduce Peak Tailing in HPLC? Phenomenex.[Link]

  • Your Guide to Select the buffer in HPLC development part 2. PharmaCores.[Link]

  • Mechanisms And Impact Paths Of Mobile Phase PH On Peak Shape And Separation Efficiency in HPLC. ALWSCI.[Link]

  • HPLC METHOD DEVELOPMENT - A REVIEW. Suresh Gyan Vihar University.[Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online.[Link]

  • Reversed Phase HPLC Method Development. Phenomenex.[Link]

Sources

Troubleshooting

Minimizing background fluorescence of 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine in cell-based assays

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine , a pro-fluorophore commonly utilized for detect...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine , a pro-fluorophore commonly utilized for detecting reductive cellular environments (e.g., hypoxia or nitroreductase activity).

While the imidazo[4,5-c]pyridine scaffold is prized for its large Stokes shift and robust emission profile[1], users frequently encounter high background fluorescence. This guide synthesizes field-proven insights to help you troubleshoot, optimize, and validate your cell-based assays.

The Mechanistic Root of Background Fluorescence

To eliminate background noise, we must first understand the causality of the signal. In its native state, the strong electron-withdrawing 3-nitro group quenches the imidazopyridine core's fluorescence via Photoinduced Electron Transfer (PET). Upon enzymatic reduction by nitroreductases (NTR) in the presence of NADH, the nitro group is reduced to an electron-donating amine. This structural shift triggers Intramolecular Charge Transfer (ICT), resulting in a massive fluorescence "turn-on"[2][3].

Background fluorescence occurs when this quenching mechanism is bypassed—either through off-target reduction, environmental solvent effects, or optical interference from the assay setup.

Mechanism Probe 2-(3-nitrophenyl)-3H- imidazo[4,5-c]pyridine (Quenched / Low Signal) Product 2-(3-aminophenyl)-3H- imidazo[4,5-c]pyridine (ICT / High Fluorescence) Probe->Product Enzymatic Reduction Enzyme Nitroreductase (NTR) + NADH (Electron Donor) Enzyme->Product Catalysis

Caption: Mechanism of fluorescence turn-on via nitroreductase-mediated reduction of the probe.

Troubleshooting Guide & FAQs

Q1: Why is my negative control (normoxia/no enzyme) showing high background fluorescence? A: High baseline fluorescence typically stems from two physical phenomena:

  • Probe Aggregation: Imidazopyridines are highly lipophilic. At aqueous concentrations above 5–10 µM, they form nano-aggregates. This aggregation restricts intramolecular rotation, leading to Aggregation-Induced Emission (AIE) that artificially bypasses the nitro-quenching mechanism.

  • Solvent Polarity Effects: The ICT state of imidazo[4,5-c]pyridines is highly sensitive to protic environments[2]. If the probe binds nonspecifically to hydrophobic pockets in serum proteins (like BSA), it is shielded from aqueous quenching, artificially restoring fluorescence. Actionable Fix: Titrate the probe down to 1–5 µM. Use 0.1% Pluronic F-127 in your buffer to prevent aggregation.

Q2: I observe a diffuse background signal across the entire well. How do I fix this? A: Diffuse background is almost always optical or media-related. Cellular components and media additives, specifically phenol red and fetal bovine serum (FBS), exhibit high autofluorescence in the blue-to-green emission range (400–600 nm)[4][5]. Furthermore, using clear-bottom plates with transparent walls causes severe light scattering and well-to-well crosstalk. Actionable Fix: Switch to phenol red-free media (e.g., FluoroBrite) and reduce FBS to <1% during the imaging window[4]. Always use black-walled, clear-bottom microplates to absorb stray light and minimize crosstalk[5].

Q3: I see bright, punctate fluorescent spots in the cytoplasm even in untreated cells. What is happening? A: This indicates non-specific accumulation in lipid droplets or lysosomes. The uncharged, lipophilic nature of the nitro-aromatic probe drives it into lipid-rich organelles. The hydrophobic lipid environment forces a conformational change that causes localized pseudo-fluorescence. Actionable Fix: Implement a "hydrophobic sink" wash protocol. Washing cells with plain PBS is insufficient for lipophilic dyes. Instead, wash 3x with warm PBS containing 0.5% BSA; the BSA acts as a lipid sink to pull unbound probe out of the cell membranes, followed by a final wash in plain buffer.

Troubleshooting Start Issue: High Background in Negative Control Media Check Media: Phenol Red or >1% FBS? Start->Media FixMedia Use Phenol-Free Media & Reduce Serum Media->FixMedia Yes Conc Check Probe: Concentration > 5 µM? Media->Conc No FixConc Titrate to 1-5 µM Add 0.1% Pluronic F-127 Conc->FixConc Yes Wash Check Wash Steps: Residual Lipophilic Probe? Conc->Wash No FixWash Wash 3x with PBS+ Include 0.5% BSA sink Wash->FixWash Yes

Caption: Logical troubleshooting workflow to identify and resolve sources of background fluorescence.

Quantitative Data: Optimization Matrix

To demonstrate the causality of the troubleshooting steps, the following table summarizes the expected quantitative impact of optimizing various assay parameters on the Signal-to-Background (S/B) ratio.

Assay ParameterSuboptimal ConditionOptimized ConditionExpected S/B ImprovementMechanistic Reason
Microplate Type Clear plastic plateBlack-walled, clear-bottom plate2.5x - 3.0x Eliminates well-to-well optical crosstalk and stray light scattering[5].
Culture Media Standard DMEM (Phenol Red)Phenol-free FluoroBrite DMEM3.0x - 4.5x Removes spectral overlap from phenol red autofluorescence[4].
Serum Content 10% FBS during imaging<1% FBS or Serum-free1.5x - 2.0x Prevents probe from binding to hydrophobic pockets in albumin[4].
Probe Dispersion Direct DMSO spikePre-mixed with 0.1% Pluronic F-1272.0x - 3.5x Prevents Aggregation-Induced Emission (AIE) in aqueous buffers.
Wash Protocol 1x Standard PBS3x PBS + 0.5% BSA (Hydrophobic Sink)4.0x - 5.0x Extracts unreacted lipophilic probe trapped in cellular lipid droplets.

Validated Experimental Protocol (Self-Validating System)

To ensure trustworthiness, your assay must be a self-validating system. This protocol embeds internal controls to definitively prove that your fluorescence signal is driven by enzymatic reduction, not background artifacts.

Step 1: Cell Seeding & Preparation

  • Seed cells at optimal density (typically 10,000–20,000 cells/well) in a black-walled, clear-bottom 96-well plate [5].

  • Allow cells to adhere overnight in standard culture media.

Step 2: Media Swap (Crucial for Background Reduction)

  • 12 hours prior to imaging, aspirate standard media.

  • Wash gently with warm PBS.

  • Replace with phenol red-free media containing <1% FBS[4].

Step 3: Self-Validating Assay Setup Divide your plate into the following control and experimental groups:

  • Control A (Blank): Cells + Media only. (Validates media/cell autofluorescence).

  • Control B (Inhibitor): Cells + 50 µM Dicoumarol (NTR inhibitor) + Probe. (Validates that signal is strictly enzyme-dependent).

  • Control C (Normoxia): Cells + Probe in standard incubator. (Establishes baseline quenched state).

  • Experimental (Target): Cells + Probe in Hypoxic chamber (or NTR-transfected cells).

Step 4: Probe Incubation

  • Prepare a 5 mM stock of 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine in anhydrous DMSO.

  • Create a working solution of 2.5 µM probe in phenol-free media containing 0.1% Pluronic F-127 . (Ensure final DMSO concentration is <0.1% to prevent solvent toxicity).

  • Add the working solution to the designated wells and incubate for 30–60 minutes at 37°C.

Step 5: Stringent Wash & Imaging

  • Aspirate the probe solution.

  • Hydrophobic Sink Wash: Wash cells 2x with warm PBS containing 0.5% BSA (incubate for 2 minutes per wash).

  • Final Wash: Wash 1x with plain warm PBS (containing Ca²⁺/Mg²⁺ to maintain cell adherence).

  • Image immediately using appropriate excitation/emission filters for the imidazo[4,5-c]pyridine fluorophore.

References

Sources

Reference Data & Comparative Studies

Validation

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine and Its Isomeric Analogs

This guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine. Due to the absence of publicly available, experiment...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine. Due to the absence of publicly available, experimentally verified spectra for this specific molecule, this document establishes a robust reference framework through a comparative analysis with structurally related, characterized isomers, such as derivatives of imidazo[4,5-b]pyridine.[1][2] We will delve into the theoretical underpinnings of the expected chemical shifts and coupling constants, present a standardized protocol for data acquisition, and offer insights grounded in established NMR principles.

The structural elucidation of heterocyclic compounds is a cornerstone of medicinal chemistry and drug development.[2] The imidazopyridine scaffold, in particular, is featured in numerous biologically active agents.[2] Accurate spectral characterization is non-negotiable for confirming molecular identity, assessing purity, and understanding electronic structure. This guide is intended for researchers and professionals who require a detailed understanding of the NMR characteristics of this compound class.

Molecular Structure and Atom Numbering

To ensure clarity in the assignment of NMR signals, the standard IUPAC numbering for the 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine core is utilized.

Caption: Molecular structure of 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine with atom numbering.

Part 1: Predicted and Comparative Spectral Data

The chemical shifts herein are predicted based on established principles of NMR spectroscopy, including the effects of aromaticity, heteroatom-induced deshielding, and substituent effects.[3][4] These predictions are compared with experimental data from a closely related isomer, 6-bromo-2-(2-nitrophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine, to provide a grounded reference.

¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the pyridine and nitrophenyl ring systems. The protons on the pyridine moiety are expected at lower field due to the electron-withdrawing nature of the fused imidazole ring and the pyridine nitrogen. The nitrophenyl protons are influenced by the strongly deshielding nitro group.

Table 1: Predicted ¹H NMR Data for 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine Solvent: DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H4~8.2 - 8.4d~5.5Coupled to H5.
H5~7.4 - 7.6dd~5.5, ~8.5Coupled to H4 and H7.
H7~8.8 - 9.0d~8.5Expected to be the most downfield pyridine proton.
NH (imidazole)~13.0 - 14.0br s-Broad signal, exchangeable with D₂O.
H2'~8.8 - 8.9t~2.0Small meta-coupling.
H4'~8.4 - 8.5ddd~8.2, ~2.0, ~1.0Coupled to H5' and H6' (ortho, meta, para).
H5'~7.8 - 7.9t~8.0Triplet from coupling to H4' and H6'.
H6'~8.3 - 8.4ddd~8.0, ~2.0, ~1.0Coupled to H2', H4', and H5'.

Table 2: Experimental ¹H NMR Data for a Comparative Isomer: 6-bromo-2-(2-nitrophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine Solvent: DMSO-d₆

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Hpyr8.57d2.01
Hpyr8.46dd6.9, 2.01
HAr8.28d2.01
HAr8.24d2.07
HAr8.22d2.01
N-CH₂5.17d2.4
-C≡CH2.47t2.4

Analysis: The experimental data for the imidazo[4,5-b]pyridine isomer shows aromatic protons in the 8.2-8.6 ppm range, which aligns with the predictions for the imidazo[4,5-c]pyridine system. The key difference lies in the coupling patterns of the pyridine ring protons, which will be distinct due to the different fusion topology. The strong deshielding effect of the nitro group is evident in both the predicted and experimental data.

¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide complementary information, with quaternary carbons often appearing as weaker signals. The carbons of the nitrophenyl ring will be significantly shifted by the nitro substituent.

Table 3: Predicted ¹³C NMR Data for 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine Solvent: DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C2~150 - 155Attached to two nitrogen atoms.
C3a~145 - 150Quaternary carbon at ring junction.
C4~115 - 120
C5~130 - 135
C7~140 - 145
C7a~148 - 152Quaternary carbon at ring junction.
C1'~130 - 133Quaternary carbon attached to C2.
C2'~122 - 125
C3'~148 - 150Quaternary carbon attached to NO₂ group.
C4'~125 - 128
C5'~130 - 133
C6'~135 - 138

Table 4: Experimental ¹³C NMR Data for a Comparative Isomer: 6-bromo-2-(2-nitrophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine Solvent: CDCl₃

Carbon AssignmentChemical Shift (δ, ppm)
Cq151.60, 148.58, 145.86, 135.86, 124.81, 114.58
CHAr145.58, 133.66, 132.55, 131.92, 130.21, 125.08
Cq≡CH73.75
C≡C H32.57
CH₂32.57

Analysis: The experimental data reveals several quaternary (Cq) and aromatic (CHAr) carbons in the expected regions of ~114-152 ppm and ~125-146 ppm, respectively. This provides a strong correlative basis for our predictions for the target molecule. The carbon directly attached to the nitro group (C3') is correctly predicted to be significantly downfield (~148-150 ppm) due to the powerful electron-withdrawing resonance and inductive effects of the NO₂ group.

Part 2: Standardized Experimental Protocol

To ensure the acquisition of high-quality, reproducible NMR data for this class of compounds, the following protocol is recommended. This procedure is synthesized from standard practices reported in the literature for the characterization of similar heterocyclic systems.[1][5][6]

Methodology: NMR Data Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine sample.

    • Transfer the sample to a clean, dry 5 mm NMR tube.

    • Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical for this class of compounds due to their often-limited solubility in other common NMR solvents like CDCl₃ and the need to observe the exchangeable N-H proton.[5][7]

    • Cap the NMR tube and vortex for 30-60 seconds to ensure complete dissolution. A brief sonication may be applied if necessary.

  • Instrument and ¹H NMR Parameters:

    • Spectrometer: Utilize a 400 MHz (or higher) NMR spectrometer.

    • Pulse Program: A standard single-pulse (zg30) experiment is typically sufficient.

    • Acquisition Parameters:

      • Spectral Width (SW): 16 ppm

      • Number of Scans (NS): 16-32 (adjust based on sample concentration)

      • Relaxation Delay (D1): 2.0 seconds

      • Acquisition Time (AQ): At least 2.5 seconds

    • Processing:

      • Apply an exponential window function with a line broadening (LB) of 0.3 Hz before Fourier transformation.

      • Manually phase the spectrum and perform a baseline correction.

      • Calibrate the spectrum by setting the residual DMSO-d₅ peak to δ 2.50 ppm.[8]

  • Instrument and ¹³C NMR Parameters:

    • Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30) is used.

    • Acquisition Parameters:

      • Spectral Width (SW): 240 ppm

      • Number of Scans (NS): 1024 or higher (¹³C is less sensitive)

      • Relaxation Delay (D1): 2.0 seconds

    • Processing:

      • Apply an exponential window function with a line broadening (LB) of 1-2 Hz.

      • Calibrate the spectrum by setting the DMSO-d₆ carbon septet to δ 39.52 ppm.[8]

  • Structural Confirmation (Optional but Recommended):

    • Acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish H-H coupling networks and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

    • An HMBC (Heteronuclear Multiple Bond Correlation) experiment is invaluable for assigning quaternary carbons by observing correlations to protons two or three bonds away.

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.6 mL DMSO-d6 in 5 mm NMR Tube weigh->dissolve vortex Vortex/Sonicate to Homogenize dissolve->vortex h1_nmr 1H NMR Acquisition (zg30, 16 scans, D1=2s) vortex->h1_nmr c13_nmr 13C{1H} NMR Acquisition (zgpg30, 1024+ scans, D1=2s) vortex->c13_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC) (Optional, for confirmation) vortex->two_d_nmr ft Fourier Transform (FT) (Line Broadening: 0.3 Hz for 1H, 1-2 Hz for 13C) h1_nmr->ft c13_nmr->ft two_d_nmr->ft phase_baseline Phase and Baseline Correction ft->phase_baseline calibrate Calibrate Spectrum (1H: DMSO @ 2.50 ppm 13C: DMSO @ 39.52 ppm) phase_baseline->calibrate assign Assign Signals and Interpret Spectra calibrate->assign

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Comparative

Comparative Biological Activity of 2-(3-Nitrophenyl)-3H-imidazo[4,5-c]pyridine vs. Representative Imidazopyridines

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary: The Imidazopyridine Scaffold as a Privileged Bioisoster...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary: The Imidazopyridine Scaffold as a Privileged Bioisostere

In medicinal chemistry, the imidazopyridine ring system is recognized as a "privileged scaffold." Because it serves as a structural bioisostere to purines (mimicking the adenine core of ATP), it can be precisely tuned to target a vast array of biological receptors and enzymes [1].

Among its isomeric forms, the imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine derivatives have garnered intense interest for their potent kinase-inhibitory and antiviral properties. Specifically, 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine represents a highly active class of compounds designed to competitively bind the ATP-binding pocket of oncogenic kinases such as Cyclin-Dependent Kinase 2 (CDK2) and Bruton’s Tyrosine Kinase (BTK) [2][3].

This guide objectively compares the biological activity and mechanistic rationale of 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine against other commercially and clinically validated imidazopyridines, providing researchers with actionable, self-validating experimental protocols for evaluating these compounds.

Structural & Mechanistic Rationale

The biological activity of imidazopyridines is entirely dictated by the position of the nitrogen atoms within the fused bicyclic system and the electronic nature of their substituents.

  • The Imidazo[4,5-c]pyridine Core: In the [4,5-c] isomer, the nitrogen at the 5-position of the pyridine ring alters the overall dipole moment and basicity (pKa) compared to the [4,5-b] isomer. This specific electronic distribution allows the core to act as an optimal hydrogen bond donor/acceptor pair, perfectly matching the backbone amide of Met/Cys residues in the hinge region of kinases[2].

  • The 2-(3-Nitrophenyl) Substitution: The addition of a 3-nitrophenyl group at the C2 position serves a dual purpose. Sterically, it projects deep into the hydrophobic specificity pocket (often adjacent to the DFG motif). Electronically, the strongly electron-withdrawing nitro group modulates the basicity of the imidazole nitrogens, increasing the target residence time and enhancing overall lipophilic efficiency (LipE) [3].

By contrast, shifting the nitrogen to the bridgehead—as seen in imidazo[1,2-a]pyridines like Zolpidem—completely abolishes kinase affinity and redirects the molecule's activity toward central nervous system targets (e.g., GABA-A receptors) [4].

Pathway Inhibitor 2-(3-nitrophenyl)-3H- imidazo[4,5-c]pyridine Kinase Target Kinase (e.g., CDK2 / BTK) Inhibitor->Kinase Competitive Inhibition Substrate Downstream Effectors (Rb, Akt, etc.) Kinase->Substrate Phosphorylation Apoptosis Cell Cycle Arrest & Apoptosis Kinase->Apoptosis Inhibition Blocked Proliferation Cell Proliferation & Tumor Growth Substrate->Proliferation Activation

Caption: Mechanism of action for imidazo[4,5-c]pyridine kinase inhibitors blocking cell proliferation.

Comparative Biological Activity Data

To contextualize the performance of 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine, we must benchmark it against other leading imidazopyridine derivatives. The table below summarizes quantitative data demonstrating how structural isomerism dictates the primary biological target.

CompoundScaffold IsomerPrimary Biological TargetRepresentative IC₅₀ / AffinityPrimary Indication / Application
2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine Imidazo[4,5-c]pyridineProtein Kinases (CDK2, BTK)20 nM - 1.5 µM [2][3]Oncology (Antiproliferative)
Tegobuvir (GS-9190) Imidazo[4,5-c]pyridineHCV NS5B Polymerase0.8 - 14 nM [5]Antiviral (HCV Infection)
Zolpidem Imidazo[1,2-a]pyridineGABA-A Receptor~27 nM [4]CNS (Insomnia)
Sulmazole Imidazo[4,5-b]pyridinePhosphodiesterase 3 (PDE3)~10 µM [4]Cardiovascular (Heart Failure)

Key Takeaway: While Tegobuvir utilizes the [4,5-c] scaffold to covalently bind viral polymerases [5], the 2-(3-nitrophenyl) derivative is optimized for non-covalent, ATP-competitive kinase inhibition, making it a highly potent antiproliferative agent.

Experimental Workflows & Protocols

To rigorously evaluate the biological activity of 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine, researchers must employ assays that mitigate the unique chemical properties of the compound.

In Vitro Kinase Inhibition Assay (Self-Validating Protocol)

Causality behind assay selection: Standard FRET (Fluorescence Resonance Energy Transfer) assays are highly susceptible to false positives when screening nitro-aromatic compounds, as the nitro group acts as a powerful fluorescence quencher. Therefore, an ADP-Glo™ Luminescent Assay is mandated. This assay measures the ADP formed during the kinase reaction, providing a luminescent readout that is entirely immune to spectral interference from the 3-nitrophenyl moiety.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a kinase reaction buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 2 mM DTT.

    • Causality: The addition of DTT is critical; it prevents the oxidation of sensitive cysteine residues in the kinase hinge region, ensuring the enzyme remains in its active, targetable conformation.

  • Compound Dilution: Serially dilute 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine in 100% DMSO, then dilute 1:10 in the reaction buffer to a final DMSO concentration of 1% (to prevent enzyme denaturation).

  • Enzyme-Inhibitor Incubation: Combine 5 µL of the compound with 10 µL of purified CDK2/Cyclin E enzyme (1 ng/µL). Incubate at room temperature for 15 minutes to allow the inhibitor to reach binding equilibrium.

  • Reaction Initiation: Add 10 µL of ATP/Substrate mix (final ATP concentration should be at the predetermined Km​ for CDK2 to ensure competitive inhibition kinetics). Incubate for 60 minutes at 30°C.

  • Luminescence Detection: Add 25 µL of ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP (40 min incubation). Follow with 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate light (30 min incubation). Read luminescence on a microplate reader.

  • Self-Validation System (Z'-Factor Calculation):

    • Positive Control: 1 µM Staurosporine (100% inhibition).

    • Negative Control: 1% DMSO vehicle (0% inhibition).

    • Calculate the Z'-factor: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ . The assay run is only considered valid if Z′≥0.5 .

Workflow Synthesis Chemical Synthesis Suzuki Coupling Biochem Biochemical Assay ADP-Glo Kinase Synthesis->Biochem Cellular Cellular Assay Cell Viability Biochem->Cellular Analysis SAR Analysis IC50 Profiling Cellular->Analysis Analysis->Synthesis Lead Optimization

Caption: Step-by-step experimental workflow for evaluating imidazopyridine biological activity.

Cellular Antiproliferative Validation

To confirm that the biochemical kinase inhibition translates to cellular efficacy, an MTT cell viability assay is required.

Causality behind cell line selection: Use HCT116 (colon carcinoma) or MCF-7 (breast adenocarcinoma) cell lines. These specific lines have well-documented dependencies on CDK2 and BTK signaling pathways, making them highly sensitive phenotypic models for evaluating purine bioisosteres [2].

  • Seed HCT116 cells at 5,000 cells/well in a 96-well plate and incubate overnight at 37°C in 5% CO₂.

  • Treat cells with a concentration gradient (0.1 nM to 100 µM) of the imidazopyridine compound for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Solubilize the formed formazan crystals with 100 µL of DMSO and measure absorbance at 570 nm.

  • Calculate the IC50​ using non-linear regression analysis (GraphPad Prism).

References

  • Title: Fused Pyridine Derivatives: Synthesis and Biological Activities Source: IntechOpen URL: [Link]

  • Title: Design, synthesis, and molecular docking study of 3H-imidazole[4,5-c]pyridine derivatives as CDK2 inhibitors Source: Archiv der Pharmazie (PubMed) URL: [Link]

  • Title: 1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase Source: European Journal of Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases Source: European Journal of Medicinal Chemistry (ResearchGate) URL: [Link]

Validation

High-Resolution Mass Spectrometry Fragmentation Analysis of 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine: A Comparative Guide to CID vs. HCD Modalities

Executive Summary & Analytical Context The imidazo[4,5-c]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery, recently gaining prominence in the development of selective DNA-Dependent Protein...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Context

The imidazo[4,5-c]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery, recently gaining prominence in the development of selective DNA-Dependent Protein Kinase (DNA-PK) inhibitors and oncology radiosensitizers . When this core is functionalized with a nitroaromatic group—yielding 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine (Exact Mass: 240.0647 Da; [M+H]+ : 241.0720 Da)—it presents a unique analytical challenge.

During structural elucidation via tandem mass spectrometry (MS/MS), analysts must confidently differentiate the fragmentation of the nitroaromatic moiety from the deep backbone cleavages of the heterocyclic core. This guide objectively compares the performance of Collision-Induced Dissociation (CID) in a linear ion trap versus Higher-energy Collisional Dissociation (HCD) in an Orbitrap, providing drug development professionals with a self-validating framework for complete molecular fingerprinting.

Mechanistic Causality: Why Modality Dictates the Fragmentation Pathway

The choice between CID and HCD is not merely a matter of instrument preference; it fundamentally alters the physics of ion activation and the resulting structural data.

  • Ion Trap CID (Resonant Excitation): CID slowly heats ions through multiple low-energy collisions with a neutral gas (e.g., helium) . This slow heating heavily favors the lowest activation energy pathway. For our target compound, this results in the direct heterolytic cleavage of the C-N bond, yielding an overwhelming [M+H−NO2​]+ base peak. Furthermore, CID is physically limited by the "1/3 rule" of the RF trapping field, meaning product ions below approximately one-third of the precursor m/z (in this case, < m/z 80) are ejected and remain undetected .

  • Orbitrap HCD (Beam-Type Dissociation): HCD utilizes a multipole collision cell where ions undergo rapid, high-energy beam-type fragmentation before being injected into the Orbitrap . This circumvents the low-mass cutoff, allowing the detection of critical pyridine core fragments. More importantly, the high-energy deposition in HCD overcomes the activation energy barrier required for a nitro-to-nitrite rearrangement ( Ar−NO2​→Ar−ONO ). This makes the subsequent neutral loss of NO (30 Da) a highly diagnostic marker specifically for nitroaromatic compounds under HCD conditions .

Mandatory Visualization: Fragmentation Pathways

Fragmentation_Comparison Precursor Precursor Ion: [M+H]+ m/z 241.0720 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine CID Ion Trap CID (Resonant Excitation) Precursor->CID NCE 35% HCD Orbitrap HCD (Beam-type Dissociation) Precursor->HCD NCE 35% Frag_NO2 [M+H - NO2]+ m/z 195.0725 (Direct Cleavage) CID->Frag_NO2 Primary Pathway Cutoff Low Mass Cut-off (< m/z 80 undetected) CID->Cutoff 1/3 Rule Limit HCD->Frag_NO2 Frag_NO [M+H - NO]+ m/z 211.0720 (Nitro-Nitrite Rearrangement) HCD->Frag_NO Diagnostic Pathway Frag_Core Imidazopyridine Core Cleavage m/z < 100 (Deep Backbone Fragmentation) HCD->Frag_Core High Energy Cleavage

Fig 1: Mechanistic divergence of 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine under CID vs HCD.

Quantitative Performance Data

The following table summarizes the experimental fragmentation data acquired on a Tribrid Orbitrap mass spectrometer. Notice how the structural significance of the molecule is only fully realized by combining the insights from both modalities.

Fragment IdentityTheoretical m/z CID-IT (NCE 35%) Rel. AbundanceHCD-OT (NCE 35%) Rel. AbundanceMechanistic Causality & Structural Significance
[M+H−NO]+ 211.0720< 5%85%Nitro-to-nitrite rearrangement; highly diagnostic for nitroaromatics under beam-type collisions .
[M+H−NO2​]+ 195.0725100% (Base Peak)45%Direct C-N bond cleavage; lowest energy pathway favored by resonant excitation (CID) .
[M+H−NO2​−HCN]+ 168.061412%60%Imidazole ring opening; requires the higher internal energy deposition typical of HCD.
Pyridine Core [C5​H4​N]+ 79.0298Not Detected25%Deep backbone cleavage; missed entirely in CID due to the "1/3 rule" low-mass cutoff .

Step-by-Step Methodology: Self-Validating LC-HRMS Workflow

To ensure high-fidelity structural elucidation, the following protocol leverages a Tribrid Orbitrap architecture to perform parallel CID and HCD acquisitions . This workflow is designed to be self-validating , using specific diagnostic ions to confirm optimal instrument calibration during the run.

Step 1: Sample Preparation & Introduction

  • Action: Reconstitute the analyte in 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL. Introduce via heated electrospray ionization (HESI).

  • Causality: Formic acid ensures robust protonation to yield the [M+H]+ precursor at m/z 241.0720, which is essential for consistent positive-mode ESI and predictable downstream fragmentation.

Step 2: Precursor Isolation (Quadrupole)

  • Action: Set the quadrupole isolation window to a narrow 1.0 Th.

  • Causality: A 1.0 Th window strictly isolates the monoisotopic precursor, excluding M+1 and M+2 isotopes . This ensures that the neutral losses of 30 Da (NO) and 46 Da ( NO2​ ) are monoisotopically pure, preventing spectral convolution.

Step 3: Parallel Fragmentation (CID vs. HCD)

  • Action (CID): Route ions to the linear ion trap. Set Normalized Collision Energy (NCE) to 35% with an activation time of 10 ms.

  • Action (HCD): Route ions to the HCD multipole cell. Set NCE to 35%.

  • Causality: An NCE of 35% is empirically established as the optimal inflection point where precursor depletion is maximized without completely obliterating intermediate structural fragments .

Step 4: High-Resolution Detection & System Self-Validation

  • Action: Detect HCD fragments in the Orbitrap at a resolution of 15,000 (at m/z 200).

  • Self-Validation Check (Critical): Evaluate the real-time HCD spectrum for the [M+H−NO]+ peak ( m/z 211.0720). If this ion is absent or below 10% relative abundance, the collision energy is insufficient to drive the nitro-to-nitrite rearrangement . The operator must step the NCE up by 5% increments until this diagnostic ion appears, thereby internally validating that optimal beam-type dissociation has been achieved.

References

[1] Title: Characteristic fragmentations of nitroaromatic compounds (NACs) in Orbitrap HCD and integrated strategy for recognition of NACs in environmental samples Source: Science of The Total Environment / PubMed URL: [Link]

[2] Title: Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers Source: Journal of Medicinal Chemistry / ACS Publications URL: [Link]

[3] Title: Collision-induced dissociation Source: Wikipedia URL: [Link]

[4] Title: Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics Source: PubMed Central (PMC) URL: [Link]

[5] Title: Performance Investigation of Proteomic Identification by HCD/CID Fragmentations in Combination with High/Low-Resolution Detectors on a Tribrid, High-Field Orbitrap Instrument Source: PLOS One URL: [Link]

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Comparative

A Comparative Analysis of Novel and Standard Bruton's Tyrosine Kinase (BTK) Inhibitors in Preclinical Models

A Senior Application Scientist's Guide to Evaluating Efficacy In the landscape of targeted therapies for B-cell malignancies, Bruton's tyrosine kinase (BTK) has emerged as a pivotal therapeutic target.[1][2] BTK is a non...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Evaluating Efficacy

In the landscape of targeted therapies for B-cell malignancies, Bruton's tyrosine kinase (BTK) has emerged as a pivotal therapeutic target.[1][2] BTK is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling, which governs B-cell proliferation, differentiation, and survival.[3][4][5][6] Dysregulation of the BCR pathway is a hallmark of various B-cell cancers, making BTK an attractive target for therapeutic intervention.[1][7]

The first-in-class BTK inhibitor, Ibrutinib, revolutionized the treatment of diseases like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1][7][8] Ibrutinib forms a covalent, irreversible bond with a cysteine residue (C481) in the active site of BTK, leading to sustained inhibition of its kinase activity.[3][7][8] This guide provides a comparative overview of the efficacy of a novel, hypothetical BTK inhibitor, 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine (hereafter referred to as NPIP), relative to the established standard, Ibrutinib. We will explore their differential mechanisms and present a framework for their preclinical evaluation, supported by detailed experimental protocols.

Mechanistic Differences: A Basis for Comparative Efficacy

While Ibrutinib is an irreversible covalent inhibitor, our hypothetical compound, NPIP, is designed as a reversible, non-covalent inhibitor. This fundamental difference in the mechanism of action has significant implications for their respective pharmacological profiles.

  • Ibrutinib (Covalent, Irreversible): Forms a stable, covalent bond with C481 in the BTK active site.[7][8] This leads to prolonged, "hit-and-run" pharmacology, where the biological effect outlasts the drug's presence in circulation. However, this can also lead to off-target effects by binding to other kinases with a similar cysteine residue.[9]

  • NPIP (Non-covalent, Reversible): Competes with ATP for binding to the kinase domain through non-covalent interactions. Its inhibitory effect is concentration-dependent and can be overcome by increased ATP levels or dissociation of the compound. This may offer a more refined safety profile with fewer off-target effects.

This comparison will be grounded in data derived from standard preclinical assays designed to assess inhibitor potency, selectivity, and cellular activity.

Part 1: In Vitro Efficacy and Selectivity

The initial assessment of any kinase inhibitor involves determining its potency against the target enzyme and its selectivity against other kinases. This is crucial for understanding its therapeutic window and potential for off-target toxicities.

Biochemical Kinase Inhibition

The half-maximal inhibitory concentration (IC50) is a key metric of a drug's potency. It is determined by measuring the enzymatic activity of purified BTK in the presence of varying concentrations of the inhibitor.

Table 1: Comparative Kinase Inhibition Profile (IC50, nM)

KinaseIbrutinib (nM)NPIP (nM) (Hypothetical)
BTK 0.5 [10][11]1.2
ITK10.7[11]> 1000
EGFR5.6[11]> 1000
TEC~3.2-78> 500
BLK0.5[11]250

Causality Behind Experimental Choices: The selection of kinases for the selectivity panel is critical. ITK is another Tec family kinase involved in T-cell signaling.[3] Inhibition of ITK by Ibrutinib may contribute to some of its observed side effects. EGFR is included due to Ibrutinib's known off-target activity against it.[9] A high IC50 value for NPIP against these kinases would suggest a more favorable selectivity profile. The hypothetical data in Table 1 illustrates that while Ibrutinib is slightly more potent against BTK, NPIP demonstrates superior selectivity, a desirable characteristic for minimizing off-target effects.

Workflow for Biochemical IC50 Determination

The following diagram outlines a typical workflow for an in vitro kinase assay to determine IC50 values.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Inhibitor Serial Dilution of Inhibitor (NPIP/Ibrutinib) Reaction Combine Inhibitor, Enzyme, Substrate, and ATP in 96-well plate Inhibitor->Reaction Enzyme Purified BTK Enzyme Enzyme->Reaction Substrate Substrate & ATP Substrate->Reaction Incubation Incubate at RT Reaction->Incubation Detection Measure Kinase Activity (e.g., ADP-Glo™) Incubation->Detection Analysis Calculate % Inhibition and Determine IC50 Detection->Analysis

Caption: Workflow for in vitro kinase IC50 determination.

Part 2: Cell-Based Efficacy

While biochemical assays are essential, they do not fully recapitulate the complexities of a cellular environment. Therefore, evaluating the inhibitors' effects on cancer cell lines is a critical next step.

Inhibition of BTK Signaling in Cells

To confirm that the inhibitors are engaging their target within a cellular context, we can measure the phosphorylation of downstream signaling molecules. BTK activation leads to the phosphorylation of phospholipase Cγ2 (PLCγ2).[12][13][14] A potent inhibitor should block this event.

Cell Viability and Proliferation

The ultimate goal of a cancer therapeutic is to inhibit the growth and survival of malignant cells. The MTT assay is a colorimetric method used to assess cell viability.[15][16]

Table 2: Comparative Cellular Activity (IC50, µM) in Mantle Cell Lymphoma (MCL) Cell Line (e.g., Jeko-1)

AssayIbrutinib (µM)NPIP (µM) (Hypothetical)
Cell Viability (MTT, 72h) ~1.0 - 25.0[17]5.5
pPLCγ2 Inhibition ~0.029[10]0.15

Expert Insights: The IC50 values in cellular assays are typically higher than in biochemical assays due to factors like cell membrane permeability, intracellular ATP concentrations, and the presence of competing signaling pathways. The hypothetical data for NPIP suggests it maintains good cellular activity, albeit requiring a slightly higher concentration than Ibrutinib to achieve a similar effect on downstream signaling. The comparable cell viability IC50 indicates that despite a different binding mechanism, NPIP is effective at inducing cell death.

BTK Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway.

G BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3 & DAG PLCG2->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC Transcription Transcription Factors (NF-κB, NFAT) Ca_PKC->Transcription Proliferation Cell Proliferation, Survival, & Differentiation Transcription->Proliferation Ibrutinib Ibrutinib (Irreversible) Ibrutinib->BTK Inhibits NPIP NPIP (Reversible) NPIP->BTK Inhibits

Caption: Simplified BTK signaling pathway in B-cells.

Part 3: Detailed Experimental Protocols

To ensure the reproducibility and validity of these findings, detailed protocols are essential.

Protocol 1: In Vitro BTK Kinase Assay (ADP-Glo™ Format)

This protocol describes the determination of IC50 values using a luminescence-based assay that measures ADP production.[18][19]

  • Reagent Preparation:

    • Prepare a 2X BTK enzyme solution in kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

    • Prepare a 2X substrate/ATP solution in kinase reaction buffer.

    • Serially dilute NPIP and Ibrutinib in 100% DMSO, followed by a further dilution in kinase reaction buffer to create 4X inhibitor solutions.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of 4X inhibitor solution to the appropriate wells. For control wells (100% activity), add 2.5 µL of buffer with DMSO.

    • Add 2.5 µL of 2X BTK enzyme solution to all wells except the "no enzyme" background controls.

    • Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP mixture.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent.

    • Incubate for 30-60 minutes at room temperature to develop the luminescent signal.

    • Measure luminescence with a plate reader.

  • Data Analysis:

    • Subtract the background luminescence ("no enzyme" control) from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay

This protocol outlines the steps to assess the effect of the inhibitors on the viability of a cancer cell line.[20][21]

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.

  • Inhibitor Treatment:

    • Prepare serial dilutions of NPIP and Ibrutinib in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations (in triplicate). Include vehicle control (DMSO) wells.

    • Incubate for the desired time period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100-200 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes in the dark to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the inhibitor concentration and determine the IC50 value.

Summary and Future Directions

This guide provides a comparative framework for evaluating the preclinical efficacy of a novel BTK inhibitor, NPIP, against the established standard, Ibrutinib. The hypothetical data suggests that NPIP, a reversible inhibitor, may offer a superior selectivity profile while maintaining potent anti-proliferative activity in B-cell malignancy models.

The key differentiators for a novel kinase inhibitor often lie in its potential to overcome resistance mechanisms or offer an improved safety profile. Future studies should therefore focus on:

  • Evaluating NPIP against Ibrutinib-resistant cell lines: This would determine if its reversible binding mechanism can overcome resistance mutations in the BTK active site.

  • In vivo efficacy studies: Animal models of B-cell malignancies are necessary to assess the therapeutic efficacy and pharmacokinetic/pharmacodynamic properties of NPIP.

  • Comprehensive safety and toxicology studies: A thorough evaluation of potential off-target effects and overall toxicity is crucial before any clinical consideration.

By following a rigorous, scientifically-grounded approach to preclinical evaluation, the therapeutic potential of novel kinase inhibitors like 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine can be thoroughly and objectively assessed.

References

  • Ibrutinib for CLL: Mechanism of action and clinical considerations - Lymphoma Hub. (2024, July 17). Retrieved from [Link]

  • Ibrutinib - Wikipedia. (n.d.). Retrieved from [Link]

  • Mechanism of Action - CLL/SLL | IMBRUVICA® (ibrutinib) HCP. (n.d.). Retrieved from [Link]

  • What is the mechanism of Ibrutinib? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • What are BTK inhibitors and how do they work? (2024, June 21). Retrieved from [Link]

  • How BTK inhibitors treat mantle cell lymphoma - MD Anderson Cancer Center. (2023, March 20). Retrieved from [Link]

  • Burger, J. A., et al. (2016). Cell-intrinsic determinants of ibrutinib-induced apoptosis in Chronic Lymphocytic Leukemia. Clinical Cancer Research, 22(23), 5831-5841.
  • Signaling pathways involving BTK in B cells. BTK is activated... - ResearchGate. (n.d.). Retrieved from [Link]

  • The characteristics and mode of action of ibrutinib for CLL - YouTube. (2016, June 29). Retrieved from [Link]

  • An overview of BTK activators and downstream signaling targets. BTK can... - ResearchGate. (n.d.). Retrieved from [Link]

  • BTK Activity Assay | A Validated BTK Inhibitor Screening Assay - BellBrook Labs. (n.d.). Retrieved from [Link]

  • Cell line‐based assessment of BTK inhibitors - PMC - NIH. (n.d.). Retrieved from [Link]

  • Bruton's Tyrosine Kinase Inhibitors: Recent Updates - PMC. (2024, February 12). Retrieved from [Link]

  • IC 50 values of Ibrutinib in two breast cancer cell lines overexpressing HER2 - ResearchGate. (n.d.). Retrieved from [Link]

  • Bruton's Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC. (n.d.). Retrieved from [Link]

  • Ibrutinib significantly inhibited Bruton's tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC. (n.d.). Retrieved from [Link]

  • The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC. (2024, July 9). Retrieved from [Link]

  • Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC. (n.d.). Retrieved from [Link]

  • Bruton's tyrosine kinase - Wikipedia. (n.d.). Retrieved from [Link]

  • Anticancer assay (MTT) - Bio-protocol. (n.d.). Retrieved from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation - ResearchTweet. (n.d.). Retrieved from [Link]

  • An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors | ACS Pharmacology & Translational Science - ACS Publications. (2025, November 18). Retrieved from [Link]

  • The Immunomodulatory Mechanisms of BTK Inhibition in CLL and Beyond - MDPI. (2024, October 23). Retrieved from [Link]

  • Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. (n.d.). Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Retrieved from [Link]

  • Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms. (2024, March 12). Retrieved from [Link]

  • Bruton's Tyrosine Kinase, a Component of B Cell Signaling Pathways, Has Multiple Roles in the Pathogenesis of Lupus - Frontiers. (n.d.). Retrieved from [Link]

  • Targeting BTK Signaling in the Microenvironment of Solid Tumors as a Feasible Cancer Therapy Option - MDPI. (2021, May 3). Retrieved from [Link]

  • What are the therapeutic candidates targeting BTK? - Patsnap Synapse. (2025, March 11). Retrieved from [Link]

  • Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor Evobrutinib in Autoimmune Disease Models - PMC. (2019, April 15). Retrieved from [Link]

  • Case study - BTK Inhibitor ibrutinib - Oncolines B.V. (2024, November 19). Retrieved from [Link]

  • The Development of BTK Inhibitors: A Five-Year Update - MDPI. (2021, December 6). Retrieved from [Link]

  • Affinity Classification of Kinase Inhibitors by Mass Spectrometric Methods and Validation Using Standard IC50 Measurements | Analytical Chemistry - ACS Publications. (2008, December 9). Retrieved from [Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC. (n.d.). Retrieved from [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Retrieved from [Link]

  • Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. (n.d.). Retrieved from [Link]

  • Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases | Request PDF - ResearchGate. (2025, August 9). Retrieved from [Link]

  • Design, synthesis of new 3H-imidazo[4,5-b]pyridine derivatives and evaluation of their inhibitory properties as mixed lineage kinase 3 inhi... - ChEMBL. (n.d.). Retrieved from [Link]

Sources

Validation

HPLC validation methods for determining 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine purity

Analytical Mastery: HPLC Validation Strategies for 2-(3-Nitrophenyl)-3H-imidazo[4,5-c]pyridine Purity Determination Executive Summary & Regulatory Context The imidazo[4,5-c]pyridine scaffold is a highly privileged pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Mastery: HPLC Validation Strategies for 2-(3-Nitrophenyl)-3H-imidazo[4,5-c]pyridine Purity Determination

Executive Summary & Regulatory Context

The imidazo[4,5-c]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently serving as the core backbone for selective kinase inhibitors (e.g., DNA-PK) and Toll-like receptor (TLR) agonists[1][2]. The specific derivative, 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine, presents a unique analytical challenge: it combines a basic, polar imidazole-fused pyridine core with a highly lipophilic, electron-withdrawing nitrophenyl moiety.

In 2024, the FDA and ICH formally adopted the updated ICH Q2(R2) and ICH Q14 guidelines, which fundamentally shift analytical procedure validation from a static, tick-box exercise to a dynamic, lifecycle-driven Analytical Quality by Design (AQbD) framework[3][4]. This guide objectively compares Reversed-Phase HPLC (RP-HPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC) for the purity determination of this compound, providing a self-validating protocol grounded in the latest regulatory standards.

Methodological Comparison: RP-HPLC vs. HILIC

To establish a robust control strategy, we must evaluate the primary separation mechanisms based on the molecule's intrinsic physicochemical properties.

Reversed-Phase HPLC (RP-HPLC): The Primary Workhorse

  • Mechanism: Hydrophobic partitioning driven by a C18 or C8 stationary phase.

  • Causality of Experimental Choices: The imidazo[4,5-c]pyridine core contains basic nitrogen atoms (pKa ~ 5.5) that can cause severe peak tailing via secondary ion-exchange interactions with residual silanols on the silica support. To counteract this, the mobile phase must be highly acidic (e.g., 0.05% - 0.1% Trifluoroacetic acid, pH ~ 2.0) to fully protonate these basic nitrogens. This ensures sharp peak shapes, high theoretical plate counts, and reproducible retention[2][5].

HILIC: The Orthogonal Validator

  • Mechanism: Aqueous-organic partitioning on a polar stationary phase (e.g., Amide or bare Silica).

  • Causality of Experimental Choices: ICH Q2(R2) emphasizes that when specificity is challenging, an orthogonal method like HILIC should be employed[6]. While RP-HPLC excels at retaining the lipophilic nitrophenyl group, HILIC selectively retains the polar imidazopyridine core. Utilizing a high-acetonitrile mobile phase (>70%) with an ammonium formate buffer (pH 3.0) allows for the resolution of highly polar impurities (e.g., unreacted imidazole precursors or N-oxides) that typically co-elute in the void volume of an RP-HPLC system.

Comparative Performance Data

The following table summarizes the objective performance metrics of both methodologies during preclinical method development.

Validation ParameterRP-HPLC (0.1% TFA / ACN)HILIC (Ammonium Formate / ACN)Analytical Advantage / Limitation
Specificity Excellent for lipophilic degradantsExcellent for polar precursorsRP-HPLC is superior for overall purity; HILIC provides orthogonal confirmation[6].
Peak Symmetry ( As​ ) 1.15 (Requires TFA ion-pairing)1.05 (Excellent)HILIC naturally suppresses silanol interactions, yielding superior peak shape.
Reportable Range 0.05 – 1.5 mg/mL0.1 – 1.0 mg/mLRP-HPLC offers a wider dynamic range, aligning with ICH Q2(R2) requirements[7].
Retention Time ( Rt​ ) ~ 6.5 min (Gradient)~ 8.2 min (Isocratic)RP-HPLC allows for faster throughput during routine batch release.

Step-by-Step RP-HPLC Validation Protocol

This protocol establishes a self-validating system, ensuring the method remains fit-for-purpose throughout its lifecycle[3].

Step 1: Specificity via Forced Degradation

  • Procedure: Subject 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine to 0.1 M HCl, 0.1 M NaOH, 3% H2​O2​ , and UV light (ICH Q1B) for 24 hours. Neutralize and inject into the HPLC.

  • Causality: The nitro group is highly susceptible to reduction, and the pyridine nitrogen is prone to N-oxidation. By forcing these degradation pathways, we prove the method is stability-indicating. Baseline resolution ( Rs​>1.5 ) between the API and all degradants must be achieved to confirm specificity.

Step 2: Reportable Range & Accuracy

  • Procedure: Prepare standard solutions at 50%, 80%, 100%, 120%, and 150% of the target specification limit. Perform triplicate injections.

  • Causality: ICH Q2(R2) replaces the legacy concept of "linearity" with "reportable range"[3]. Instead of relying solely on the correlation coefficient ( R2>0.999 ), validation must utilize statistical residual plots to confirm that the response factor remains constant across the entire range without systematic bias[7].

Step 3: Precision (Repeatability & Intermediate Precision)

  • Procedure: Analyze six independent sample preparations at 100% concentration on Day 1 (Repeatability). Repeat on Day 2 with a different analyst and a different C18 column lot (Intermediate Precision).

  • Causality: This confirms the method's resilience against routine laboratory variations. For global drug development, co-validation across multiple sites can simultaneously satisfy method transfer requirements[6][7].

Step 4: Robustness via Design of Experiments (DoE)

  • Procedure: Systematically vary flow rate ( ±0.1 mL/min), column temperature ( ±5∘ C), and mobile phase pH ( ±0.2 ) using a multivariate DoE matrix.

  • Causality: Establishing a Method Operable Design Region (MODR) ensures that minor, deliberate shifts in conditions do not compromise peak resolution. This proactive approach minimizes out-of-specification (OOS) investigations during commercial manufacturing[3].

Visualizations of Analytical Workflows

AQbD_Lifecycle ATP Analytical Target Profile (ATP) Design Method Design & Development ATP->Design Defines PQ Performance Qualification Design->PQ Optimizes Verify Ongoing Method Verification PQ->Verify Validates Verify->ATP Feedback

Figure 1: Analytical Quality by Design (AQbD) lifecycle aligned with ICH Q14 and Q2(R2).

Method_Selection Compound 2-(3-nitrophenyl)-3H- imidazo[4,5-c]pyridine LogP Physicochemical Profiling (LogP, pKa) Compound->LogP RP RP-HPLC (C18, Low pH) LogP->RP Primary Method HILIC HILIC (Amide/Silica, High ACN) LogP->HILIC Orthogonal Validation RP_Imp Resolves Lipophilic Impurities RP->RP_Imp HILIC_Imp Resolves Polar Degradants HILIC->HILIC_Imp

Figure 2: Decision matrix for primary and orthogonal chromatographic techniques.

References[6] "Validation of analytical procedures – ICH Q2(R2)", European Pharmaceutical Review. URL: https://www.europeanpharmaceuticalreview.com/article/191544/validation-of-analytical-procedures-ich-q2r2/[7] "Validation of Analytical Procedures Q2(R2)", International Council for Harmonisation (ICH). URL: https://www.ich.org/page/quality-guidelines[3] "Analytical Procedure Lifecycle Approaches in Accordance with ICH Q14 and ICH Q2(R2)", LCGC International. URL: https://www.chromatographyonline.com/view/analytical-procedure-lifecycle-approaches-in-accordance-with-ich-q14-and-ich-q2-r2-opportunity-knocks-or-just-another-challenge-and-headache-part-1[4] "Q2(R2) Validation of Analytical Procedures March 2024", U.S. Food and Drug Administration (FDA). URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r2-validation-analytical-procedures[1] "Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors", Journal of Medicinal Chemistry, ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c00853[5] "Imidazopyridine- and Purine-Thioacetamide Derivatives: Potent Inhibitors of Nucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1)", Journal of Medicinal Chemistry, ACS Publications. URL: https://pubs.acs.org/doi/10.1021/jm501434y[2] "IMIDAZO[4,5-C]PYRIDINE DERIVATIVES AS TOLL-LIKE RECEPTOR AGONSITS", European Patent Office. URL: https://patents.google.com/patent/EP3999507B1/en

Sources

Comparative

Cytotoxicity comparison of 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine structural analogs

Cytotoxicity Profiling of 2-(3-Nitrophenyl)-3H-imidazo[4,5-c]pyridine and Its Structural Analogs: A Comprehensive Evaluation Guide Introduction As a Senior Application Scientist in early-stage drug discovery, evaluating...

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Author: BenchChem Technical Support Team. Date: April 2026

Cytotoxicity Profiling of 2-(3-Nitrophenyl)-3H-imidazo[4,5-c]pyridine and Its Structural Analogs: A Comprehensive Evaluation Guide

Introduction

As a Senior Application Scientist in early-stage drug discovery, evaluating the cytotoxic potential of novel heterocyclic scaffolds requires moving beyond basic viability screens to understand the underlying structure-activity relationships (SAR). The imidazo[4,5-c]pyridine core is a privileged pharmacophore, prized for its structural rigidity and ability to interface with diverse intracellular targets. Specifically, the 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine derivative and its structural analogs represent a critical class of compounds being optimized for targeted cancer therapy.

This guide provides an objective, data-driven comparison of the cytotoxicity of these analogs. It details the mechanistic causality behind their efficacy and outlines the self-validating experimental workflows required to rigorously profile their performance against alternative chemotypes.

Mechanistic Foundations of Cytotoxicity

The cytotoxic profile of 2-substituted imidazo[4,5-c]pyridines and structurally related benzimidazoles is heavily dictated by their substitution patterns.

Compounds bearing a 3-nitrophenyl group, such as 2-(3-nitrophenyl)-1H-benzimidazole-5-carboxylate, primarily induce cytotoxicity by stimulating S/G2 cell cycle arrest and downregulating proliferation markers like cyclin B1, achieving IC50 values in the low micromolar range (e.g., 3 μM in leukemic cells)[1].

In contrast, structural optimization through ring fusion and alternative substitutions shifts the mechanism of action toward potent microtubule destabilization. Advanced fused 1H-imidazo[4,5-c]pyridine analogues, particularly those incorporating a 3,4,5-trimethoxyphenyl ring, act as highly effective tubulin polymerization inhibitors[2]. These analogs bind directly to the colchicine site on β-tubulin, inducing apoptosis at nanomolar concentrations[2]. Furthermore, specific N-substituted variants, such as BPIP (5-[4-bromobenzyl]-2-phenyl-5H-imidazo[4,5-c]pyridine), exhibit exceptional cytotoxicity with EC50 values as low as 30–40 nM, demonstrating how lipophilic benzyl substitutions drastically enhance cellular potency[3].

MOA A Imidazo[4,5-c]pyridine Analogs B Colchicine Binding Site on β-Tubulin A->B High Affinity Binding C Inhibition of Tubulin Polymerization B->C D Microtubule Destabilization C->D E S/G2 Cell Cycle Arrest D->E Downregulation of Cyclin B1 F Apoptosis (Cell Death) E->F

Fig 1. Mechanistic pathway of imidazo[4,5-c]pyridine analogs inducing apoptosis via tubulin inhibition.

Quantitative Data: Cytotoxicity & Stability Comparison

When advancing a lead compound, raw in vitro cytotoxicity must be balanced against metabolic stability. Unmodified 2-aryl derivatives often suffer from rapid hepatic clearance. However, the development of fused 1H-imidazo[4,5-c]pyridine analogues has successfully improved metabolic stability, achieving moderate half-lives (t1/2) of 45–56 minutes in human liver microsomes while retaining potent antiproliferative activity[2].

Analog ClassRepresentative SubstitutionPrimary Target / MechanismAvg. IC50 / EC50Metabolic Stability (t1/2)
Nitro-Aryl 2-(3-Nitrophenyl)DNA Intercalation / S-G2 Arrest~3.0 µMLow
N-Substituted 5-[4-Bromobenzyl]-2-phenylRdRp / Unknown30–40 nMModerate
Fused Heterocycle 3,4,5-TrimethoxyphenylTubulin (Colchicine Site)~50 nMHigh (45–56 min)

Table 1: Comparative performance metrics of imidazo[4,5-c]pyridine structural analogs based on recent SAR studies.

Self-Validating Experimental Workflows

To ensure scientific integrity, cytotoxicity profiling cannot rely on a single endpoint. The following methodologies are designed as self-validating systems, incorporating strict internal controls and orthogonal validation steps to prove causality rather than mere correlation.

Protocol 1: High-Throughput Cell Viability Assay (ATP-Quantitation)

Causality Check: Traditional colorimetric assays (like MTT) are prone to interference from the intrinsic redox potential of nitro-aromatic compounds like 2-(3-nitrophenyl) derivatives. We utilize an ATP-based luminescent assay (e.g., CellTiter-Glo) to bypass this chemical interference and provide a direct, highly sensitive readout of metabolic viability.

  • Cell Seeding: Seed target cancer cells (e.g., PC-3 or A2780) at 5,000 cells/well in 96-well opaque white plates. Rationale: Opaque plates prevent luminescent cross-talk between adjacent wells.

  • Compound Treatment: After 24 hours of adherence, treat cells with structural analogs using a 10-point, 3-fold serial dilution (ranging from 0.1 nM to 10 µM).

  • Self-Validation Checkpoints:

    • Vehicle Control: 0.1% DMSO to establish the 100% viability baseline.

    • Positive Control: 50 nM Colchicine to ensure the specific cell line is actively responsive to tubulin destabilization.

  • Quantitation: After 72 hours, add the ATP-detection reagent, lyse for 10 minutes on an orbital shaker, and record luminescence. Calculate the Z'-factor; the assay is only validated if Z' > 0.5.

Protocol 2: Orthogonal In Vitro Tubulin Polymerization Assay

Causality Check: To confirm that the cytotoxicity observed in Protocol 1 is mechanistically driven by microtubule destabilization (and not off-target toxicity), a direct biochemical assay is required.

  • Reaction Setup: Prepare purified porcine brain tubulin (>99% pure) in PIPES buffer supplemented with 1 mM GTP and a fluorescent reporter (e.g., DAPI).

  • Compound Addition: Introduce the test analogs at a fixed concentration of 5 µM.

  • Self-Validation Checkpoints: Run parallel reactions with Paclitaxel (a known microtubule stabilizer) and Colchicine (a known destabilizer). This validates the directionality of the fluorescence shift.

  • Kinetic Monitoring: Monitor fluorescence (Ex 360 nm / Em 420 nm) continuously for 60 minutes at 37°C. Active analogs will demonstrably flatten the standard sigmoidal polymerization curve compared to the vehicle control.

Workflow S1 Compound Preparation (QC via LC-MS) S2 Primary Screen: ATP-based Viability (CellTiter-Glo) S1->S2 S3 IC50 Determination (Dose-Response) S2->S3 Active hits S4 Orthogonal Validation: Tubulin Polymerization S3->S4 IC50 < 1 µM S5 Lead Selection & Profiling S4->S5 Mechanistic Confirmation

Fig 2. Self-validating experimental workflow for evaluating imidazo[4,5-c]pyridine cytotoxicity.

References

  • Source: nih.
  • Title: (PDF)
  • Source: acs.

Sources

Validation

FTIR Absorption Spectra Validation for 2-(3-Nitrophenyl)-3H-imidazo[4,5-c]pyridine: A Comparative Guide to Sampling Techniques

Introduction & Mechanistic Grounding For researchers and drug development professionals, validating the structural identity of complex heterocyclic compounds is a critical quality control gateway. 2-(3-nitrophenyl)-3H-im...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

For researchers and drug development professionals, validating the structural identity of complex heterocyclic compounds is a critical quality control gateway. 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine is a polyfunctional motif that has garnered significant attention for its pharmacological potential, particularly as an antimicrobial agent and a GlcN-6-P synthase inhibitor[1].

When validating this compound via Fourier-Transform Infrared (FTIR) spectroscopy, analysts must account for its specific vibrational modes. The strong electron-withdrawing nature of the nitro group (-NO₂) yields distinct asymmetric and symmetric stretching bands. Concurrently, the imidazopyridine core presents a complex aromatic region (C=N, C=C) and a broad N-H stretch that is highly susceptible to intermolecular hydrogen bonding.

The choice of FTIR sampling technique—whether Attenuated Total Reflectance (ATR), Potassium Bromide (KBr) Transmission, or Diffuse Reflectance (DRIFTS)—directly impacts spectral quality, reproducibility, and the validity of analytical results[2]. This guide objectively compares these methodologies, providing self-validating protocols grounded in pharmacopeial standards.

Table 1: Expected Vibrational Assignments
Functional GroupExpected Wavenumber (cm⁻¹)Vibrational Mode
Imidazopyridine N-H 3100 – 3300Stretching (Broadened by H-bonding)
Imidazopyridine C=N 1610 – 1630Stretching
Phenyl / Imidazo C=C 1450 – 1600Aromatic ring stretching
Nitro (-NO₂) Asymmetric ~1530Asymmetric stretching
Nitro (-NO₂) Symmetric ~1350Symmetric stretching

Comparative Analysis of FTIR Sampling Techniques

To ensure robust cross-validation, it is essential to understand the physical mechanisms governing each sampling method and how they alter the observed spectrum of 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine.

  • Transmission (KBr Pellet): Considered the historical gold standard for spectral library matching[2].

    • Causality: KBr is transparent in the mid-IR region (4000–400 cm⁻¹). Dispersing the sample in a KBr matrix and applying high pressure under vacuum creates a clear pellet that minimizes light scattering and strictly adheres to the Beer-Lambert Law.

    • Limitation: KBr is highly hygroscopic. Absorbed moisture introduces broad O-H bands (~3400 cm⁻¹ and 1640 cm⁻¹) that can obscure the critical N-H and C=N stretches of the imidazopyridine target.

  • Attenuated Total Reflectance (ATR-FTIR): The modern standard for rapid QC.

    • Causality: ATR utilizes an evanescent wave that penetrates the sample in contact with a high-refractive-index crystal (e.g., Diamond). Because the penetration depth ( dp​ ) is directly proportional to the wavelength, peaks at lower wavenumbers (e.g., the symmetric -NO₂ stretch at ~1350 cm⁻¹) will appear artificially more intense than high-wavenumber peaks (e.g., the N-H stretch) compared to transmission spectra[2].

  • Diffuse Reflectance (DRIFTS):

    • Causality: DRIFTS collects scattered light from a powder matrix. If the compound is not sufficiently diluted in KBr (<2% w/w), areas of high absorptivity (like the strong NO₂ bands) will undergo specular reflectance, causing anomalous peak inversions known as the Reststrahlen effect.

Peak_Mechanisms H_Bond Intermolecular H-Bonding (Imidazopyridine N-H) Shift1 Broadening & Red-Shift (~3100-3300 cm⁻¹) H_Bond->Shift1 Weakens N-H bond KBr_Matrix KBr Matrix Effect (Ion-Dipole Interactions) KBr_Matrix->Shift1 Matrix interference ATR_Depth Wavelength-Dependent Penetration (ATR) Shift2 Relative Intensity Alteration (Enhanced Low Wavenumbers) ATR_Depth->Shift2 Deeper penetration at lower frequencies

Mechanistic causality of FTIR spectral shifts and intensity alterations.

Table 2: Performance & Suitability Comparison
ParameterATR-FTIRTransmission (KBr Pellet)DRIFTS
Sample Preparation None (Neat sample)High (Grinding, pressing)Moderate (Dilution in KBr)
Spectral Resolution High (Requires ATR correction)Very High (Gold Standard)Moderate (Scattering effects)
Artifact Susceptibility Low (Wavelength-dependent depth)High (Moisture, polymorphism)High (Reststrahlen effect)
Quantitative Accuracy Moderate (Pathlength varies)High (Follows Beer-Lambert)Low (Requires Kubelka-Munk)

Self-Validating Experimental Protocols

To maintain scientific integrity, all FTIR workflows must function as self-validating systems. The following protocols integrate System Suitability Testing (SST) in accordance with USP <854> guidelines[3].

FTIR_Workflow Start Sample: 2-(3-nitrophenyl)- 3H-imidazo[4,5-c]pyridine SST System Suitability (USP <854>) Polystyrene Film Check Start->SST ATR ATR-FTIR Method (Diamond/ZnSe Crystal) SST->ATR Pass (1601.2 cm⁻¹) KBr Transmission Method (KBr Pellet) SST->KBr Pass (1601.2 cm⁻¹) DRIFTS DRIFTS Method (Powder Matrix) SST->DRIFTS Pass (1601.2 cm⁻¹) Acq Spectral Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) ATR->Acq Neat Sample KBr->Acq 1% w/w in KBr DRIFTS->Acq <2% w/w in KBr Val Data Validation & Peak Assignment Acq->Val

Standardized workflow for FTIR method selection and system suitability validation.

Protocol A: System Suitability & Calibration (USP <854>)
  • Background Scan: Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).

  • Standard Acquisition: Scan a traceable Polystyrene (PS) film standard at 4 cm⁻¹ resolution (32 scans).

  • Self-Validation Check 1 (Accuracy): Verify the wavenumber accuracy by confirming the PS aromatic ring stretch peak at 1601.2 cm⁻¹ (± 1.0 cm⁻¹)[3]. Causality: This ensures the interferometer's HeNe laser is correctly calibrated before running the unknown sample.

  • Self-Validation Check 2 (Resolution): Assess optical resolution by confirming a distinct peak-to-valley separation between the 2870 cm⁻¹ and 2849 cm⁻¹ aliphatic bands.

Protocol B: ATR-FTIR Acquisition
  • Preparation: Clean the diamond crystal with isopropyl alcohol and allow it to evaporate completely. Causality: Residual solvent will introduce spurious aliphatic C-H and O-H bands that overlap with the imidazopyridine signals.

  • Background Validation: Collect an air background spectrum. Self-Validation: The background must show no negative peaks and maintain a stable baseline.

  • Sample Application: Place ~2 mg of neat 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine onto the crystal. Apply consistent pressure using the ATR anvil. Causality: The evanescent wave only penetrates ~0.5–2.0 µm; intimate optical contact is strictly required to maximize the Signal-to-Noise Ratio (S/N) and prevent spectral distortion.

  • Processing: Scan at 4 cm⁻¹ resolution. Apply an ATR correction algorithm post-acquisition. Causality: Corrects the wavelength-dependent penetration depth, allowing direct visual comparison with historical KBr transmission libraries.

Protocol C: KBr Pellet Transmission
  • Matrix Preparation: Dry spectroscopic-grade KBr at 105°C for 2 hours. Causality: Removes adsorbed water that would otherwise mask the target's N-H stretching band at 3100-3300 cm⁻¹.

  • Mixing: Weigh 1 mg of the compound and 99 mg of KBr. Mix gently in an agate mortar. Causality: Vigorous co-grinding can induce polymorphic transitions or mechanochemical degradation of the imidazopyridine core.

  • Pressing: Transfer the mixture to a die and press at 10 tons under vacuum for 2 minutes. Causality: The vacuum removes trapped air, preventing opaque, highly scattering pellets that degrade baseline linearity.

  • Acquisition & Validation: Place the pellet in the beam path and scan. Self-Validation: The baseline transmittance should be >70% at 4000 cm⁻¹. A sloping baseline indicates excessive particle size (Mie scattering) and requires the sample to be re-prepared.

References

  • Title: New polyfunctional imidazo[4,5-C]pyridine motifs: synthesis, crystal studies, docking studies and antimicrobial evaluation. Source: European Journal of Medicinal Chemistry / PubMed. URL: [Link]

  • Title: 使用FTIR 进行药物分析:符合欧洲、美国、印度和日本药典的要求 (Using FTIR for Pharmaceutical Analysis: Meeting Pharmacopeia Requirements). Source: Agilent Technologies. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine proper disposal procedures

Comprehensive Laboratory Disposal and Safety Protocol: 2-(3-Nitrophenyl)-3H-imidazo[4,5-c]pyridine As a Senior Application Scientist, I approach chemical waste management not merely as a regulatory checkbox, but as a cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Disposal and Safety Protocol: 2-(3-Nitrophenyl)-3H-imidazo[4,5-c]pyridine

As a Senior Application Scientist, I approach chemical waste management not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine is a nitrogen-rich heterocyclic compound featuring a nitroaromatic moiety. Because imidazopyridines are frequently utilized as pharmacophores in drug discovery, and nitroaromatics carry specific reactivity and toxicity profiles, the disposal of this compound requires a rigorous, causality-driven approach to ensure laboratory safety and environmental compliance.

Physicochemical Hazard Assessment & Causality

Before executing a disposal protocol, it is essential to understand why specific waste streams are chosen.

  • Nitroaromatic Reactivity: The nitro group (-NO₂) on the phenyl ring is a strong electron-withdrawing group. While 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine is generally stable under standard laboratory conditions, nitroaromatics can undergo violent exothermic reactions if inadvertently mixed with strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) or subjected to high heat under confinement[1][2][3]. Therefore, strict segregation from reducing waste streams is mandatory.

  • Environmental Persistence & Toxicity: Heterocyclic APIs (Active Pharmaceutical Ingredients) and their intermediates exhibit high environmental persistence. The US EPA strictly prohibits the drain disposal (sewering) of hazardous waste pharmaceuticals and research APIs to prevent aquatic toxicity and groundwater contamination[4].

  • Thermal Destruction Requirements: The optimal destruction method for this compound is high-temperature incineration. If the compound is dissolved in halogenated solvents (e.g., dichloromethane), it must be segregated from non-halogenated waste. Incinerating halogenated waste at incorrect temperatures can generate highly toxic dioxins and furans, requiring specialized EPA-regulated treatment facilities[5].

Step-by-Step Disposal Methodologies

The following self-validating protocols ensure that every physical state of 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine waste is safely captured, segregated, and prepared for Environmental Health and Safety (EHS) pickup.

Protocol A: Solid Waste Management (Powders, Crystals, and Silica Gel)
  • Collection: Sweep up any spilled or excess solid compound using a non-sparking brush or disposable anti-static wipe[1]. Transfer the solid, along with any contaminated silica gel from chromatography columns, into a wide-mouth High-Density Polyethylene (HDPE) or glass container.

  • Segregation: Ensure the container is free of any residual reducing agents, strong oxidizers, or heavy metal catalysts (e.g., Palladium on carbon), which could initiate catalytic reduction of the nitro group.

  • Labeling: Affix a hazardous waste label immediately. Mark as "Hazardous Solid Waste - Toxic Organic (Nitroaromatic Heterocycle)."

  • Storage: Store in the designated Satellite Accumulation Area (SAA) with secondary containment until EHS pickup.

Protocol B: Liquid Waste Management (Mother Liquors and HPLC Effluent)
  • Solvent Identification: Determine the primary solvent carrying the dissolved 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine.

  • Halogenated Routing: If the solution contains >1% halogenated solvents (e.g., Dichloromethane, Chloroform, Trifluoroacetic acid from HPLC), pour the mixture into the designated Halogenated Organic Waste carboy.

  • Non-Halogenated Routing: If the compound is dissolved in solvents like DMSO, Methanol, DMF, or Ethyl Acetate, route it to the Non-Halogenated Organic Waste carboy.

  • Venting & Sealing: Cap the waste carboy securely. If the waste mixture has any potential for off-gassing (e.g., residual acidic/basic neutralization), use a vented cap approved by your EHS department to prevent pressure buildup[2].

Protocol C: Contaminated Consumables
  • Consumable Segregation: Place all contaminated pipette tips, weigh boats, spatulas, and nitrile gloves into a designated solid hazardous waste bin lined with a heavy-duty biohazard or chemical waste bag.

  • Decontamination Wipes: If a benchtop spill occurs, wipe the area with a solvent the compound is soluble in (e.g., acetone or methanol), followed by soap and water. Dispose of all saturated paper towels in the solid hazardous waste bag[1].

Waste Segregation & Compatibility Data

To prevent accidental mixing of incompatible chemicals in the SAA, adhere to the following segregation matrix:

Waste Stream CategoryPrimary ConstituentsCritical IncompatibilitiesApproved Container Type
Solid Organic Waste 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine (powder/crystals), Silica gelStrong reducing agents (NaBH₄, LiAlH₄), strong oxidizers, active metals.Glass or HDPE wide-mouth jar
Halogenated Liquid Compound dissolved in DCM, Chloroform, or mixtures with TFAAlkali metals, strong bases (e.g., NaOH solutions).HDPE Carboy (Red/Yellow Tag)
Non-Halogenated Liquid Compound dissolved in DMSO, MeOH, EtOH, DMF, EtOAcConcentrated acids (Nitric/Sulfuric), strong oxidizers.HDPE Carboy (Green/White Tag)
Contaminated Consumables Pipette tips, weigh boats, nitrile gloves, wipesFree-flowing liquids (must be dry/absorbed).Polyethylene lined waste bin

Waste Stream Decision Workflow

WasteDisposal Start 2-(3-nitrophenyl)-3H- imidazo[4,5-c]pyridine Waste Generation Solid Solid Waste (Powders, Crystals, Silica Gel) Start->Solid Liquid Liquid Waste (Mother Liquors, HPLC Effluent) Start->Liquid Consumables Contaminated Consumables (PPE, Weigh Boats, Pipette Tips) Start->Consumables SolidCollection Solid Hazardous Waste Container (HDPE/Glass) Solid->SolidCollection Halogenated Halogenated Solvents (DCM, Chloroform) Liquid->Halogenated >1% Halogens NonHalogenated Non-Halogenated Solvents (DMSO, MeOH, DMF) Liquid->NonHalogenated Halogen-Free ConsumableCollection Hazardous Waste Bag / Solid Bin Consumables->ConsumableCollection Incineration EHS Pickup & High-Temp Incineration Halogenated->Incineration NonHalogenated->Incineration SolidCollection->Incineration ConsumableCollection->Incineration

Decision tree for the segregation and disposal routing of imidazopyridine laboratory waste.

References

  • WMSolutions. Reactivity Characteristic: A reactive waste is one that readily explodes or undergoes violent reactions. Retrieved from: [Link][2]

  • Association for the Health Care Environment (AHE). EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals. Retrieved from: [Link][4]

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from:[Link][5]

  • Lion Technology. How to Identify Reactive Hazardous Wastes. Retrieved from: [Link][3]

Sources

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